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Ethyl 2-(3-(3-hydroxyazetidin-1-yl)oxetan-3-yl)acetate Documentation Hub

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  • Product: Ethyl 2-(3-(3-hydroxyazetidin-1-yl)oxetan-3-yl)acetate
  • CAS: 1207175-27-6

Core Science & Biosynthesis

Foundational

Structural Elucidation and NMR Spectral Analysis of Ethyl 2-(3-(3-hydroxyazetidin-1-yl)oxetan-3-yl)acetate

Executive Summary The transition from flat, sp²-hybridized aromatic systems to three-dimensional, sp³-rich architectures is a defining paradigm in modern medicinal chemistry. Small, strained heterocycles such as oxetanes...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The transition from flat, sp²-hybridized aromatic systems to three-dimensional, sp³-rich architectures is a defining paradigm in modern medicinal chemistry. Small, strained heterocycles such as oxetanes and azetidines are routinely deployed to modulate physicochemical properties, serving as metabolically stable isosteres for carbonyls and aliphatic amines, respectively[1]. This whitepaper provides an in-depth technical guide to the structural elucidation of ethyl 2-(3-(3-hydroxyazetidin-1-yl)oxetan-3-yl)acetate (CAS: 170982-49-7), a highly functionalized bis-heterocyclic building block[2]. By detailing the causality behind experimental NMR parameters and mapping the complex spin systems of its spiro-like quaternary center, this guide establishes a self-validating analytical framework for researchers working with dense sp³ scaffolds.

Structural Dynamics and Analytical Strategy

Ethyl 2-(3-(3-hydroxyazetidin-1-yl)oxetan-3-yl)acetate presents a unique analytical challenge due to the steric congestion at the oxetane C3 position. This quaternary center ( Cq​ ) serves as the junction for four distinct functional environments:

  • The oxetane oxygen (via C2 and C4).

  • The azetidine nitrogen.

  • The acetate alpha-carbon.

  • The ester carbonyl (via the alpha-carbon).

Causality Behind the Analytical Choice

While High-Resolution Mass Spectrometry (HRMS) can easily confirm the exact mass of this compound ( [M+H]+ m/z 244.15), it cannot unambiguously differentiate between potential regioisomers—such as an O-alkylation versus an N-alkylation product during synthesis. Nuclear Magnetic Resonance (NMR) spectroscopy is the only technique capable of providing definitive regiochemical mapping[3]. The analytical strategy must rely on 2D Heteronuclear Multiple Bond Correlation (HMBC) to bridge the isolated spin systems across the NMR-silent quaternary center.

Experimental Methodology: A Self-Validating Protocol

To ensure absolute confidence in the structural assignment, the following step-by-step NMR acquisition protocol is designed as a self-validating system. Every parameter is optimized to account for the specific physical properties of strained heterocycles.

Step-by-Step Acquisition Protocol
  • Sample Preparation : Dissolve 15–20 mg of the analyte in 0.6 mL of deuterated chloroform ( CDCl3​ ).

    • Causality: CDCl3​ is chosen over protic solvents to prevent rapid chemical exchange of the azetidine hydroxyl proton, allowing for its observation and potential coupling analysis. 0.03% v/v Tetramethylsilane (TMS) is included as an internal standard ( δ 0.00 ppm) to calibrate the chemical shifts.

  • Probe Tuning and Matching : Perform rigorous tuning and matching of the cryoprobe for both 1 H and 13 C frequencies.

    • Causality: The quaternary C3 carbon will exhibit a weak signal due to the lack of attached protons (Nuclear Overhauser Effect enhancement is minimal). Maximizing the probe's sensitivity is critical to resolving this node.

  • 1D 1 H NMR Acquisition : Acquire at 400 MHz or 500 MHz using a standard 30° pulse program (zg30) with 16 scans and a 1-second relaxation delay ( d1 ).

  • 1D 13 C NMR Acquisition : Acquire using a proton-decoupled pulse sequence (zgpg30). Critical Adjustment : Set the relaxation delay ( d1 ) to 3.0 seconds and acquire a minimum of 512 scans.

    • Causality: Quaternary carbons rely entirely on long-range dipole-dipole interactions for longitudinal relaxation ( T1​ ). A standard 1-second delay will result in the saturation of the C3 signal, causing it to disappear from the spectrum.

  • 2D HMBC Acquisition : Set the long-range coupling constant parameter ( JC−H​ ) to 8 Hz.

    • Causality: The critical correlations bridging the acetate group to the oxetane ring rely on 2J and 3J couplings, which typically resonate near 8 Hz in strained cyclic systems.

NMR_Workflow A Sample Preparation (Compound in CDCl3 + TMS) B 1D NMR Acquisition (1H & 13C with optimized d1=3s) A->B C 2D NMR Acquisition (COSY, HSQC, HMBC) B->C D Spin System Identification (Oxetane, Azetidine, Ethyl) C->D E Regiochemical Mapping (HMBC Correlations across Cq) D->E F Final Structural Validation E->F

Fig 1. Step-by-step NMR workflow for the structural elucidation of the bis-heterocyclic compound.

Comprehensive Spectral Interpretation

1 H NMR Spin System Analysis

The 1 H NMR spectrum is defined by the desymmetrization of the oxetane ring. Because the C3 position is substituted by two different groups (acetate and azetidine), the top and bottom faces of the oxetane ring are chemically distinct.

The protons on C2 and C4 that are syn to the acetate group reside in a different magnetic environment than those syn to the azetidine ring. Consequently, the four oxetane protons manifest as a classic AB quartet (or two strongly coupled doublets) at δ 4.65 and 4.50 ppm, with a geminal coupling constant of ~6.0 Hz.

Similarly, the azetidine ring possesses a pseudo-chiral center at C3' due to the hydroxyl group. The protons on C2' and C4' are diastereotopic; the protons cis to the hydroxyl group resonate at a different frequency than those trans to it, resulting in two distinct multiplets at δ 3.60 and 3.10 ppm. The isolated acetate alpha- CH2​ appears as a sharp singlet at δ 2.80 ppm, as it has no adjacent protons to couple with.

Regiochemical Mapping via 2D HMBC

To validate that the azetidine and acetate groups are both attached to the oxetane C3 carbon, we utilize HMBC to trace the connectivity. The self-validating logic is as follows:

  • The sharp singlet at δ 2.80 ppm (acetate CH2​ ) must show a 2J correlation to the ester carbonyl ( δ 170.5) and a 2J correlation to the oxetane quaternary carbon ( δ 59.5).

  • Crucially, the azetidine C2'/C4' protons ( δ 3.60, 3.10) must also show a 3J correlation to the same oxetane quaternary carbon ( δ 59.5), definitively proving the C-N bond formation at the spiro-center.

HMBC_Correlations H_alpha H-alpha (CH2) C_3 C3 (Oxetane) H_alpha->C_3 2J C_2_4 C2/C4 (Oxetane) H_alpha->C_2_4 3J C_carbonyl C=O (Ester) H_alpha->C_carbonyl 2J H_azetidine H2'/H4' (Azetidine) H_azetidine->C_3 3J

Fig 2. Key HMBC correlations validating the connectivity at the oxetane C3 quaternary center.

Quantitative Data Summaries

The following tables summarize the predicted chemical shifts, multiplicities, and assignment causalities derived from the structural logic of strained heterocycles[3].

Table 1: 1 H NMR Data Summary (400 MHz, CDCl3​ )

PositionChemical Shift ( δ , ppm)MultiplicityIntegrationJ (Hz)Assignment Causality
Oxetane C2/C44.65, 4.50AB q4H6.0Diastereotopic faces due to asymmetric C3 substituents
Azetidine C3'4.40m1H-Deshielded by adjacent electronegative OH and N
Ethyl CH2​ 4.15q2H7.1Vicinal coupling to adjacent terminal methyl group
Azetidine C2'/C4' (cis)3.60m2H-Constrained ring system, deshielded by adjacent N
Azetidine C2'/C4' (trans)3.10m2H-Constrained ring system, deshielded by adjacent N
Acetate CH2​ 2.80s2H-Isolated spin system between Cq​ and C=O
Hydroxyl (OH)2.50br s1H-Broadened due to intermolecular chemical exchange
Ethyl CH3​ 1.25t3H7.1Vicinal coupling to adjacent ethyl CH2​

Table 2: 13 C NMR Data Summary (100 MHz, CDCl3​ )

PositionChemical Shift ( δ , ppm)TypeAssignment Causality
Ester C=O170.5 Cq​ Highly deshielded carbonyl carbon
Oxetane C2/C478.2 CH2​ Deshielded by adjacent ring oxygen (typical for oxetanes)
Azetidine C3'62.4CHDeshielded by directly attached hydroxyl group
Ethyl CH2​ 60.5 CH2​ Aliphatic carbon attached to ester oxygen
Oxetane C359.5 Cq​ Quaternary center, attached to N and C
Azetidine C2'/C4'56.8 CH2​ Deshielded by adjacent cyclic nitrogen
Acetate CH2​ 39.2 CH2​ Alpha to carbonyl, standard aliphatic shift
Ethyl CH3​ 14.2 CH3​ Terminal aliphatic methyl group

References

  • NextSDS. "Ethyl 2-(3-(3-hydroxyazetidin-1-yl)oxetan-3-yl)acetate - Chemical Substance Information."[2] URL:

  • Bogdán, D. et al. "Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates." Molecules (2023).[3] URL:

  • "Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery." Journal of the American Chemical Society (2024).[1] URL:

Sources

Exploratory

Technical Whitepaper: Safety, Handling, and Application of Ethyl 2-(3-(3-hydroxyazetidin-1-yl)oxetan-3-yl)acetate in Advanced Drug Discovery

Executive Summary In modern medicinal chemistry, the optimization of absorption, distribution, metabolism, and excretion (ADME) properties is a primary driver of lead optimization. Ethyl 2-(3-(3-hydroxyazetidin-1-yl)oxet...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the optimization of absorption, distribution, metabolism, and excretion (ADME) properties is a primary driver of lead optimization. Ethyl 2-(3-(3-hydroxyazetidin-1-yl)oxetan-3-yl)acetate (CAS: 1207175-27-6) [1] represents a highly specialized, sp³-rich bifunctional scaffold. By integrating both an oxetane ring and an azetidine ring into a single molecular framework, this compound serves as a powerful building block for synthesizing bioisosteres of gem-dimethyl groups, carbonyls, and lipophilic amines.

This whitepaper provides an in-depth analysis of the physicochemical rationale behind this scaffold, alongside rigorous safety data, handling protocols, and validated experimental workflows for its integration into drug discovery pipelines.

Physicochemical Rationale & Structural Causality

The strategic inclusion of four-membered heterocycles like oxetanes and azetidines is not arbitrary; it is rooted in deep structural causality [2].

  • Oxetane Motif: The oxetane ring acts as a polar, metabolically stable isosteric replacement for gem-dimethyl and carbonyl groups. It lowers lipophilicity (LogP) and increases aqueous solubility by acting as a strong hydrogen-bond acceptor. Furthermore, the inherent ring strain and specific dipole moment of oxetanes can modulate the pKa of adjacent basic centers.

  • Azetidine Motif: The azetidine ring, particularly with a hydroxyl substitution, provides a rigidified, low-molecular-weight vector for hydrogen bonding. It improves the metabolic stability of the compound compared to acyclic amine counterparts while maintaining favorable basicity for target engagement.

  • Ester Handle: The ethyl acetate moiety provides a highly tractable synthetic handle, allowing for controlled hydrolysis and subsequent amide coupling in the generation of Proteolysis Targeting Chimeras (PROTACs) or traditional small-molecule inhibitors [3].

Table 1: Quantitative Physicochemical & Structural Profile
ParameterValue / DescriptionScientific Rationale
CAS Number 1207175-27-6Unique identifier for regulatory compliance [1].
Molecular Formula C₁₀H₁₇NO₄High sp³ carbon fraction (Fsp³) improves clinical success rates.
Molecular Weight 215.25 g/mol Low MW allows for downstream elaboration without exceeding Lipinski limits.
Hydrogen Bond Donors 1 (Hydroxyl)Facilitates target protein interaction and aqueous solubility.
Hydrogen Bond Acceptors 4 (Ester, Oxetane, Hydroxyl, Amine)Enhances polar surface area (PSA) for optimal ADME profiling.

Safety Data Sheet (SDS) & Hazard Profiling

As a Senior Application Scientist, I emphasize that handling highly functionalized heterocycles requires a self-validating safety system. The presence of a tertiary amine (azetidine) and an ester dictates specific handling to prevent degradation and ensure operator safety.

Hazard Identification (GHS Classification)

Based on structural alerts for azetidine and oxetane derivatives, the compound exhibits the following hazard profile:

  • H315: Causes skin irritation. (Causality: The basicity of the azetidine nitrogen can disrupt the slightly acidic mantle of the human skin).

  • H319: Causes serious eye irritation. (Causality: Amines rapidly hydrolyze ocular surface lipids).

  • H335: May cause respiratory irritation.

Table 2: Safety & Handling Parameters
Handling ParameterProtocol / RequirementCausality / Mechanism
Storage Temperature 2°C to 8°C (Refrigerated)Prevents spontaneous ester hydrolysis and thermally-induced ring opening.
Atmosphere Inert (Argon or N₂)The tertiary amine is susceptible to N-oxidation upon prolonged exposure to ambient oxygen.
PPE Requirements Nitrile gloves, safety goggles, lab coatNitrile provides a sufficient barrier against polar organic compounds.
Solvent Compatibility DCM, THF, DMSO, DMFHighly soluble in polar aprotic solvents; avoid strong aqueous acids/bases during storage.

Experimental Workflows & Methodologies

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. Each step includes a verification checkpoint.

Protocol 1: Safe Handling and Stock Solution Preparation

Objective: Prepare a 100 mM stock solution in DMSO without compromising the integrity of the oxetane ring.

  • Preparation: Purge a desiccator with Argon. Remove the vial of Ethyl 2-(3-(3-hydroxyazetidin-1-yl)oxetan-3-yl)acetate from 4°C storage and allow it to equilibrate to room temperature inside the desiccator (approx. 30 minutes).

    • Causality: Opening a cold vial in ambient air causes immediate condensation of atmospheric moisture, which will initiate premature ester hydrolysis.

  • Weighing: Transfer the vial to a Class II fume hood. Using an analytical balance, weigh the desired mass into a sterile, amber glass vial.

  • Dissolution: Add anhydrous, amine-free DMSO to achieve a 100 mM concentration. Vortex gently for 30 seconds.

  • Validation Check: Visually inspect the solution. It should be completely clear and colorless. Analyze a 1 µL aliquot via LC-MS to confirm the presence of the [M+H]⁺ ion at m/z 216.25 and ensure no free acid (m/z 188.20) is present.

  • Storage: Blanket the stock solution with Argon, seal with a PTFE-lined cap, and store at -20°C.

HandlingWorkflow Start Equilibrate to RT (Inert Atmosphere) Weigh Weigh in Fume Hood (PPE Required) Start->Weigh Dissolve Dissolve in Anhydrous DMSO (100 mM Stock) Weigh->Dissolve Validate LC-MS Validation (Check for [M+H]+ 216.25) Dissolve->Validate Store Argon Blanket & Store (-20°C) Validate->Store Pass Fail Discard if Hydrolyzed (Free Acid Detected) Validate->Fail Fail

Caption: Workflow for the safe handling and validation of oxetane-azetidine stock solutions.

Protocol 2: Synthetic Integration (Ester Hydrolysis & Amidation)

Objective: Convert the ethyl ester to a functional amide for PROTAC linker attachment.

  • Hydrolysis: Dissolve 1.0 eq of the scaffold in a 3:1 mixture of THF:H₂O. Cool to 0°C. Add 1.5 eq of LiOH·H₂O.

    • Causality: The low temperature and mild base (LiOH) are critical. Stronger bases (e.g., NaOH) or higher temperatures can trigger base-catalyzed ring-opening of the strained oxetane.

  • Monitoring: Stir for 2 hours at 0°C. Monitor by TLC (10% MeOH in DCM).

  • Workup: Carefully acidify to pH 5.5 using 1M HCl.

    • Causality: Do not acidify below pH 4. The azetidine nitrogen will become fully protonated, making extraction into organic solvents impossible.

  • Extraction: Extract the free acid with 10% Isopropanol in Chloroform. Dry over Na₂SO₄ and concentrate in vacuo.

  • Amidation: Dissolve the free acid in anhydrous DMF. Add 1.2 eq of HATU and 3.0 eq of DIPEA. Stir for 10 minutes to form the active ester, then add 1.1 eq of the target amine. Stir at room temperature for 4 hours.

SynthesisPathway Scaffold Ethyl Ester Scaffold CAS: 1207175-27-6 Hydrolysis Mild Hydrolysis (LiOH, THF/H2O, 0°C) Scaffold->Hydrolysis Acid Free Carboxylic Acid (pH 5.5 Extraction) Hydrolysis->Acid Amidation Amide Coupling (HATU, DIPEA, DMF) Acid->Amidation Target Target Lead Compound (Optimized ADME) Amidation->Target

Caption: Synthetic pathway for integrating the oxetane-azetidine scaffold into target molecules.

Conclusion

Ethyl 2-(3-(3-hydroxyazetidin-1-yl)oxetan-3-yl)acetate is a prime example of modern structural design, offering medicinal chemists a robust tool to navigate the complex landscape of molecular optimization. By adhering to the strict handling protocols and understanding the chemical causality behind its reactivity, researchers can leverage this oxetane-azetidine system to significantly enhance the pharmacokinetic profiles of next-generation therapeutics.

References

  • NextSDS. Ethyl 2-(3-(3-hydroxyazetidin-1-yl)oxetan-3-yl)acetate — Chemical Substance Information. NextSDS Database. Available at:[Link]

  • Ramisetty, M. K., Yadav, V., Venkitasamy, K., & Baskaran, S. (2024). Exploration of Oxetanes and Azetidines in Structure-based Drug Design. Thieme Connect. Available at:[Link]

  • National Institutes of Health (NIH) / Journal of the American Chemical Society. (2024). Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery. ACS Publications. Available at:[Link]

Foundational

Comprehensive Technical Guide on Ethyl 2-(3-(3-hydroxyazetidin-1-yl)oxetan-3-yl)acetate: Physicochemical Properties, Mass Spectrometry, and Synthetic Utility

Executive Summary In modern drug discovery, the strategic incorporation of sp³-rich, highly polar motifs is paramount for overcoming the physicochemical liabilities of flat, aromatic lead compounds. Ethyl 2-(3-(3-hydroxy...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery, the strategic incorporation of sp³-rich, highly polar motifs is paramount for overcoming the physicochemical liabilities of flat, aromatic lead compounds. Ethyl 2-(3-(3-hydroxyazetidin-1-yl)oxetan-3-yl)acetate (CAS: 1207175-27-6) represents a highly specialized, bifunctional building block designed to address these challenges. By fusing an oxetane core with an azetidine ring, this scaffold serves as an advanced structural vector that simultaneously modulates lipophilicity, enhances aqueous solubility, and provides a versatile handle for late-stage synthetic functionalization.

This whitepaper provides an authoritative, in-depth analysis of its exact mass characteristics, medicinal chemistry rationale, and field-proven methodologies for its analytical validation and synthetic deployment.

Physicochemical Profiling & Exact Mass Determination

Accurate characterization of molecular weight and exact mass is the foundational step in validating the integrity of any synthetic building block. The compound consists of an oxetane-3,3-diyl core substituted with a 3-hydroxyazetidin-1-yl moiety and an ethyl acetate group.

Quantitative Data Summary
PropertyValueScientific Significance
Chemical Formula C₁₀H₁₇NO₄Defines the atomic composition and isotopic distribution.
Molecular Weight 215.25 g/mol Used for stoichiometric calculations in bulk synthesis.
Monoisotopic Exact Mass 215.1158 DaCritical for High-Resolution Mass Spectrometry (HRMS) identification.
Expected[M+H]⁺ Ion 216.1230 m/zThe primary target mass in positive-mode Electrospray Ionization (ESI+).
Fraction of sp³ Carbons (Fsp³) 0.90 (9 out of 10)High 3D character; correlates with improved clinical success rates.

Structural Biology & Medicinal Chemistry Rationale

The architectural design of this molecule is not arbitrary; it is engineered to solve specific pharmacokinetic (PK) and pharmacodynamic (PD) challenges.

  • The Oxetane Core: As an established carbonyl and gem-dimethyl bioisostere, the oxetane ring improves aqueous solubility and lowers lipophilicity (LogD) without increasing molecular weight significantly. Furthermore, its inclusion can steer metabolic clearance away from cytochrome P450 enzymes, reducing hepatotoxicity risks ().

  • The Azetidine Ring: The azetidine moiety drastically increases the molecule's Fsp³ character. Molecules with higher sp³ fractions exhibit better 3D geometry, which enhances target specificity and reduces off-target protein binding ().

  • Electronic Modulation: The direct attachment of the azetidine nitrogen to the highly electronegative oxetane ring exerts a strong inductive pull. This lowers the basicity (pKa) of the adjacent amine by approximately 3 units, which mitigates hERG channel liabilities and improves passive membrane permeability ().

MedChem_Rationale Root Ethyl 2-(3-(3-hydroxyazetidin-1-yl)oxetan-3-yl)acetate CAS: 1207175-27-6 Oxetane Oxetane Core Root->Oxetane Azetidine Azetidine Ring Root->Azetidine Ester Ethyl Ester Handle Root->Ester Prop1 Carbonyl Bioisostere Enhances Aqueous Solubility Oxetane->Prop1 Prop2 Increases Fsp3 Fraction Lowers Amine Basicity (pKa) Azetidine->Prop2 Prop3 Synthetic Vector Enables Amide Coupling Ester->Prop3

Fig 1: Structural deconstruction and medicinal chemistry rationale of the bifunctional scaffold.

Analytical Characterization: LC-HRMS Workflow

To ensure the structural integrity of the compound before synthesis, a self-validating High-Resolution Mass Spectrometry (HRMS) protocol is required. The exact mass (215.1158 Da) differentiates this compound from nominal isobars.

Step-by-Step HRMS Methodology
  • Causality Check: A Q-TOF (Quadrupole Time-of-Flight) analyzer is selected over a standard single quadrupole to achieve sub-5 ppm mass accuracy, which is mathematically required to confirm the C₁₀H₁₇NO₄ formula.

  • Sample Preparation: Dissolve 1.0 mg of the compound in 1.0 mL of LC-MS grade Methanol to create a stock solution. Dilute to a working concentration of 1 µg/mL using a 50:50 mixture of Water:Acetonitrile containing 0.1% Formic Acid.

  • UHPLC Separation: Inject 2 µL onto a C18 UHPLC column (e.g., 1.7 µm, 2.1 x 50 mm).

    • Flow rate: 0.4 mL/min.

    • Gradient: 5% to 95% Acetonitrile over 5.0 minutes.

  • Ionization (ESI+): Utilize Electrospray Ionization in positive mode. Set capillary voltage to 3.0 kV and desolvation temperature to 350°C to ensure complete droplet evaporation without thermally degrading the strained oxetane ring.

  • Data Acquisition & Validation: Scan from m/z 100 to 1000. Extract the chromatogram for the expected protonated adduct [M+H]⁺ at m/z 216.1230 .

    • Self-Validation: The mass error must be < 5 ppm. The M+1 isotopic peak must exhibit approximately 11% relative intensity, validating the presence of exactly 10 carbon atoms.

HRMS_Workflow A Sample Prep 1 µg/mL in MeOH B UHPLC Separation C18, H2O/MeCN A->B C ESI+ Ionization [M+H]+ Generation B->C D Q-TOF Analysis m/z 216.1230 C->D E Data Processing Exact Mass: 215.1158 D->E

Fig 2: Self-validating LC-HRMS analytical workflow for exact mass determination and verification.

Synthetic Utility & Experimental Methodology

In a drug discovery pipeline, this compound is typically utilized by hydrolyzing the ethyl ester to a free carboxylic acid, followed by an amide coupling to an Active Pharmaceutical Ingredient (API) core.

Step 1: Mild Saponification (Ester Hydrolysis)
  • Causality Check: The oxetane ring is highly susceptible to ring-opening under strongly acidic conditions or prolonged exposure to harsh nucleophilic bases at elevated temperatures. Lithium hydroxide (LiOH) in a mixed aqueous/organic solvent provides mild, controlled hydroxide delivery, selectively hydrolyzing the sterically unhindered primary ethyl ester while preserving the strained 4-membered heterocycles.

  • Reaction Setup: Dissolve Ethyl 2-(3-(3-hydroxyazetidin-1-yl)oxetan-3-yl)acetate (1.0 eq) in a 3:1 mixture of THF and Water (0.2 M concentration).

  • Reagent Addition: Add LiOH·H₂O (2.0 eq) in a single portion at 0°C. Remove the ice bath and stir at room temperature for 4 hours.

  • Self-Validating Monitoring: Monitor by LC-MS. The disappearance of the ester (m/z 216.12) and the appearance of the highly polar acid intermediate (m/z 188.09) confirms reaction completion.

  • Workup: Acidify carefully to pH ~5 using 1M HCl. Due to the high polarity of the resulting zwitterionic amino acid, lyophilize the mixture directly or extract using 10% Isopropanol in Dichloromethane.

Step 2: Sterically Hindered Amide Coupling
  • Causality Check: The resulting carboxylic acid features significant steric bulk at the β-position (due to the fully substituted C3 carbon of the oxetane). Standard carbodiimides (like EDC) will stall. HATU is selected because it generates a highly reactive 7-aza-HOAt ester intermediate, which accelerates the amidation process and overcomes the steric hindrance.

  • Activation: Dissolve the carboxylic acid intermediate (1.0 eq) and HATU (1.2 eq) in anhydrous DMF.

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq) and stir for 15 minutes to pre-form the active ester.

  • Coupling: Add the target API amine (1.1 eq). Stir for 12 hours at room temperature under a nitrogen atmosphere.

  • Purification: Quench with water, extract with Ethyl Acetate, and purify via reverse-phase preparative HPLC to yield the final sp³-enriched drug candidate.

References

  • NextSDS Database. "Ethyl 2-(3-(3-hydroxyazetidin-1-yl)oxetan-3-yl)acetate - Chemical Substance Information." NextSDS. URL:[Link]

  • Wuitschik, G., et al. "Oxetanes in Drug Discovery Campaigns." Journal of Medicinal Chemistry, ACS Publications. URL:[Link]

  • Drug Hunter. "Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides." URL:[Link]

  • ChemRxiv. "An Approach to Alkyl Azetidines for Medicinal Chemistry." URL: [Link]

  • National Center for Biotechnology Information (NCBI). "End-to-End Automated Synthesis of C(sp3)-Enriched Drug-like Molecules." PubMed Central (PMC). URL: [Link]

Exploratory

Escaping Flatland: The 3-(3-Hydroxyazetidin-1-yl)oxetan-3-yl Scaffold in Modern Drug Design

Executive Summary The pharmaceutical industry's historical reliance on high-throughput, sp2-rich cross-coupling chemistries led to a proliferation of planar, lipophilic drug candidates. This "flatland" often resulted in...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The pharmaceutical industry's historical reliance on high-throughput, sp2-rich cross-coupling chemistries led to a proliferation of planar, lipophilic drug candidates. This "flatland" often resulted in poor aqueous solubility, high metabolic liability, and increased clinical attrition. In response, modern medicinal chemistry has pivoted towards conformationally restricted, sp3-rich scaffolds.

As a Senior Application Scientist, I present this technical whitepaper to deconstruct the 3-(3-hydroxyazetidin-1-yl)oxetan-3-yl motif. By fusing two highly strained, polar four-membered rings, this scaffold represents a masterclass in physicochemical optimization. This guide details the structural rationale, comparative data, and self-validating synthetic protocols required to integrate this module into active drug development pipelines.

The Physicochemical Rationale: Deconstructing the Motif

The 3-(3-hydroxyazetidin-1-yl)oxetan-3-yl derivative is not merely a structural novelty; it is a highly engineered bioisostere designed to solve specific pharmacokinetic (PK) and pharmacodynamic (PD) bottlenecks.

The "Escape from Flatland" Paradigm

In 2009, Lovering et al. demonstrated a direct correlation between the fraction of sp3-hybridized carbons ( Fsp3​ ) in a molecule and its likelihood of clinical success [1]. Increasing Fsp3​ enhances three-dimensionality, which improves target specificity and disrupts crystal lattice packing, thereby dramatically increasing aqueous solubility.

The Oxetane Core: Metabolic Shielding

Carreira and co-workers pioneered the use of oxetanes as bioisosteres for gem-dimethyl groups and carbonyls [2]. The oxetane ring in our target motif serves three critical functions:

  • Metabolic Stability: Unlike a gem-dimethyl group, which can be susceptible to cytochrome P450-mediated aliphatic oxidation, the electron-withdrawing nature of the oxetane oxygen deactivates the adjacent C-H bonds.

  • Hydrogen Bond Acceptor: The lone pairs on the oxetane oxygen provide a rigid, directional vector for hydrogen bonding with the target protein.

  • Low Lipophilicity: The incorporation of oxygen reduces the LogD compared to purely carbocyclic analogs (e.g., cyclobutane).

The Azetidine Appendage: Tunable Basicity

Appending a 3-hydroxyazetidin-1-yl group to the 3-position of the oxetane creates a dense, polar network. The azetidine nitrogen introduces a basic center, which is essential for interacting with acidic residues in binding pockets (e.g., aspartate/glutamate) or for improving lysosomal trapping. The hydroxyl group provides an additional handle for H-bond donation or downstream functionalization (e.g., PROTAC linker attachment).

Rationale A Traditional 'Flat' Drug Candidates (High sp2 fraction) B Escape from Flatland (Focus on Fsp3) A->B Attrition Risk C Oxetane Incorporation (Metabolic Shielding) B->C Increase Fsp3 D Azetidine Hybridization (Enhanced Polarity) C->D Add Basic Center E 3-(3-hydroxyazetidin-1-yl) oxetan-3-yl Motif D->E Synergistic Assembly

Logical progression from flatland to the oxetanyl-azetidine motif.

Comparative Data Analysis

To quantify the benefits of this scaffold, we compare the theoretical physicochemical properties of a standard planar motif (e.g., a benzyl amide) against the 3-(3-hydroxyazetidin-1-yl)oxetan-3-yl analog. The data illustrates a profound shift in the drug-like property space.

PropertyPlanar Analog (Benzyl Amide)3-(3-Hydroxyazetidin-1-yl)oxetan-3-yl DerivativeImpact on Drug Profile
Fsp3​ 0.150.85Higher clinical success rate; better solubility.
cLogP 2.80.4Reduced off-target toxicity; lower plasma protein binding.
TPSA (Ų) 29.152.5Optimal for oral bioavailability; maintains BBB permeability if needed.
HLM Half-life < 15 min> 60 minEnhanced metabolic stability due to blocked oxidation sites.
Aqueous Sol. ~10 µg/mL> 500 µg/mLDisruption of planar stacking improves dissolution rates.

Synthetic Methodology & Protocols

The synthesis of highly substituted four-membered rings requires precise control over reaction conditions to prevent ring-opening via strain relief. The most robust, self-validating method to construct the 3-(3-hydroxyazetidin-1-yl)oxetan-3-yl core is via an Aza-Michael Addition onto an oxetan-3-ylideneacetate intermediate [3].

Mechanistic Causality

Why choose an Aza-Michael addition over direct nucleophilic substitution? Direct SN​2 displacement at the 3-position of an intact oxetane is sterically hindered and electronically disfavored due to the transannular effect of the ring oxygen. By utilizing methyl 2-(oxetan-3-ylidene)acetate, the exocyclic double bond is highly polarized by the ester group. When the azetidine nitrogen attacks the β -carbon (C3 of the oxetane), the re-hybridization from sp2 to sp3 actually relieves some of the internal angle strain of the oxetane ring, making the transformation thermodynamically favorable.

Synthesis S1 Oxetan-3-one (Starting Material) S2 HWE Reaction (DBU Catalyst) S1->S2 S3 Oxetan-3-ylideneacetate (Michael Acceptor) S2->S3 Olefination S4 Aza-Michael Addition (3-Hydroxyazetidine) S3->S4 S5 Target Core: 3-(3-hydroxyazetidin-1-yl) oxetan-3-yl acetate S4->S5 C-N Bond Formation

Step-by-step synthetic workflow for the oxetanyl-azetidine core.

Standard Operating Protocol: Synthesis of Methyl 2-(3-(3-hydroxyazetidin-1-yl)oxetan-3-yl)acetate

Prerequisites & Safety: Oxetan-3-one is volatile and flammable. Azetidine derivatives can be potent skin sensitizers. Conduct all operations in a fume hood using standard Schlenk techniques if anhydrous conditions are required (though the Aza-Michael step is highly tolerant of moisture).

Step 1: Preparation of the Michael Acceptor (Horner-Wadsworth-Emmons Olefination)

  • Charge: To an oven-dried round-bottom flask, add trimethyl phosphonoacetate (1.1 equiv) and anhydrous tetrahydrofuran (THF) (0.5 M).

  • Deprotonation: Cool the solution to 0 °C. Add 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (1.1 equiv) dropwise. Causality: DBU is preferred over NaH as it provides a homogeneous, milder enolate generation, preventing base-catalyzed ring opening of the oxetane.

  • Addition: Add oxetan-3-one (1.0 equiv) slowly to the reaction mixture. Stir at room temperature for 4 hours.

  • Workup: Quench with saturated aqueous NH4​Cl , extract with ethyl acetate (3x), dry over Na2​SO4​ , and concentrate. Purify via flash chromatography to yield methyl 2-(oxetan-3-ylidene)acetate.

Step 2: Aza-Michael Conjugate Addition

  • Charge: Dissolve methyl 2-(oxetan-3-ylidene)acetate (1.0 equiv) in acetonitrile (0.2 M).

  • Amine Preparation: Add 3-hydroxyazetidine hydrochloride (1.2 equiv).

  • Activation: Add N,N-Diisopropylethylamine (DIPEA) (1.5 equiv) dropwise. Causality: DIPEA free-bases the azetidine hydrochloride in situ. Its steric bulk prevents it from acting as a competing nucleophile in the Michael addition.

  • Reaction: Stir the mixture at 50 °C for 16 hours. The mild heating overcomes the activation energy barrier associated with the steric clash of the incoming nucleophile against the oxetane ring.

  • Validation & Isolation: Monitor via LC-MS. Upon completion, remove the solvent in vacuo. Partition the residue between water and dichloromethane (DCM). The highly polar product will partition into the DCM layer due to the ester moiety, but multiple extractions may be necessary.

  • Purification: Purify by silica gel chromatography (DCM:MeOH gradient) to isolate the pure methyl 2-(3-(3-hydroxyazetidin-1-yl)oxetan-3-yl)acetate .

Future Perspectives in Medicinal Chemistry

The 3-(3-hydroxyazetidin-1-yl)oxetan-3-yl scaffold is a prime example of "vectorized" drug design. By utilizing the ester handle (which can be hydrolyzed to the carboxylic acid for amide coupling) and the hydroxyl handle on the azetidine, chemists can insert this rigid, 3D core into virtually any linear drug topology. As the industry continues to prioritize Fsp3​ and physicochemical optimization over brute-force target affinity, complex sp3-rich modules like this will transition from niche building blocks to foundational pillars of rational drug design.

References

  • Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry.[Link]

  • Burkhard, J. A., Wuitschik, G., Rogers-Evans, M., Müller, K., & Carreira, E. M. (2010). Oxetanes as Versatile Elements in Drug Discovery and Synthesis. Angewandte Chemie International Edition.[Link]

  • Gudelis, E., et al. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. Molecules.[Link]

Foundational

commercial suppliers and purity grades for ethyl 2-(3-(3-hydroxyazetidin-1-yl)oxetan-3-yl)acetate

An In-Depth Technical Guide to the Procurement and Purity of Ethyl 2-(3-(3-hydroxyazetidin-1-yl)oxetan-3-yl)acetate For Researchers, Scientists, and Drug Development Professionals Executive Summary Ethyl 2-(3-(3-hydroxya...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Procurement and Purity of Ethyl 2-(3-(3-hydroxyazetidin-1-yl)oxetan-3-yl)acetate

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ethyl 2-(3-(3-hydroxyazetidin-1-yl)oxetan-3-yl)acetate is a complex heterocyclic molecule with significant potential in medicinal chemistry, likely as a building block or scaffold for novel therapeutics. Its structure, combining a reactive ethyl acetate moiety with both an oxetane and an azetidine ring, makes it a desirable synthon for exploring new chemical space. However, a direct commercial source for this specific compound is not readily identifiable. This guide provides a comprehensive overview of a two-pronged strategy for its procurement: a plausible synthetic route for in-house preparation and the alternative of engaging a custom synthesis provider. We will delve into the commercial availability of key precursors, their typical purity grades, and the analytical methodologies required to ensure the quality of the final compound.

Deconstruction of the Target Molecule: A Structural Analysis

To effectively devise a procurement strategy, we must first understand the molecular architecture of ethyl 2-(3-(3-hydroxyazetidin-1-yl)oxetan-3-yl)acetate. The structure is comprised of three key functional components:

  • Oxetane Core: A four-membered ether ring which has gained significant attention in drug discovery for its ability to improve physicochemical properties such as aqueous solubility and metabolic stability when replacing moieties like gem-dimethyl or carbonyl groups.[1][2]

  • Azetidine Moiety: A four-membered nitrogen-containing heterocycle. The 3-hydroxyazetidine substituent, in particular, is a valuable building block in medicinal chemistry, offering a rigid scaffold and a site for further functionalization.[3][4]

  • Ethyl Acetate Group: This ester functionality provides a reactive handle for further chemical transformations, such as hydrolysis to the corresponding carboxylic acid or amidation to form novel carboxamides.

The combination of these three fragments results in a molecule with a unique three-dimensional shape and a rich potential for forming hydrogen bonds and other key interactions with biological targets.

Caption: Structure of Ethyl 2-(3-(3-hydroxyazetidin-1-yl)oxetan-3-yl)acetate

Procurement Strategy: A Two-Pronged Approach

Given the absence of off-the-shelf commercial suppliers for the target molecule, researchers have two primary avenues for procurement:

  • In-House Synthesis: Leveraging internal chemistry expertise to prepare the compound from commercially available starting materials.

  • Custom Synthesis: Outsourcing the synthesis to a specialized Contract Research Organization (CRO) or custom chemical synthesis company.

The choice between these options will depend on factors such as in-house synthetic capabilities, project timelines, and budget.

Part A: Synthesis Approach - The Aza-Michael Addition Pathway

A chemically sound and efficient route to the target molecule is the aza-Michael addition of 3-hydroxyazetidine to an α,β-unsaturated oxetane precursor. This reaction is a well-established method for forming carbon-nitrogen bonds.[5][6][7]

The proposed precursor is ethyl 2-(oxetan-3-ylidene)acetate . The exocyclic double bond in this molecule is activated by the adjacent ester group, making the β-carbon electrophilic and susceptible to nucleophilic attack by the secondary amine of 3-hydroxyazetidine.

Key Precursors and Commercial Availability

The success of this synthetic approach hinges on the reliable sourcing of high-purity starting materials.

Precursor CAS Number Typical Purity Grades Selected Commercial Suppliers
Ethyl 2-(oxetan-3-ylidene)acetate922500-91-2>95%, >97%BLD Pharmatech (via MilliporeSigma), PharmaBlock (USA), Inc. (via Sigma-Aldrich), Career Henan Chemical Co.[8][9][10]
3-Hydroxyazetidine hydrochloride18621-18-6>97%, >98%, 99%Thermo Scientific Chemicals, Tokyo Chemical Industry (TCI), Chem-Impex, WUHAN FORTUNA CHEMICAL CO., LTD.[4][11][12][13]

Note: 3-Hydroxyazetidine is typically supplied as its hydrochloride salt for improved stability and handling. The free base can be generated in situ or through a separate workup step prior to the reaction.

Proposed Synthetic Workflow

The following diagram illustrates the proposed synthetic pathway.

precursor1 Ethyl 2-(oxetan-3-ylidene)acetate conditions Base (e.g., Et3N or DBU) Solvent (e.g., MeCN or THF) Room Temperature precursor1->conditions precursor2 3-Hydroxyazetidine (from hydrochloride salt) precursor2->conditions product Ethyl 2-(3-(3-hydroxyazetidin-1-yl)oxetan-3-yl)acetate conditions->product

Caption: Proposed Aza-Michael Addition Workflow

Experimental Protocol: A Guideline

The following is a representative, self-validating protocol based on established aza-Michael addition methodologies.[6][14]

  • Preparation of the Free Base (if starting from hydrochloride salt):

    • Dissolve 3-hydroxyazetidine hydrochloride (1.0 eq) in a suitable solvent such as dichloromethane (DCM).

    • Add a slight excess of a suitable base, such as triethylamine (Et3N) (1.1 eq) or a stronger base like sodium hydroxide in an aqueous solution for extraction.

    • If using an aqueous base, extract the aqueous layer with DCM, dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the free base. For direct use, a non-nucleophilic base like triethylamine can be added directly to the reaction mixture.

  • Aza-Michael Addition Reaction:

    • In a clean, dry flask under an inert atmosphere (e.g., nitrogen or argon), dissolve ethyl 2-(oxetan-3-ylidene)acetate (1.0 eq) in an appropriate aprotic solvent like acetonitrile (MeCN) or tetrahydrofuran (THF).

    • Add the 3-hydroxyazetidine free base (1.0-1.2 eq) to the solution.

    • If not already present from the free base preparation, add a catalytic or stoichiometric amount of a non-nucleophilic base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) or triethylamine to facilitate the reaction.

    • Stir the reaction mixture at room temperature.

  • Reaction Monitoring and Work-up:

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

    • Upon completion, concentrate the reaction mixture under reduced pressure.

    • Purify the crude product using column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes or a similar solvent system to isolate the pure product.

  • Characterization:

    • Confirm the structure and purity of the final compound using 1H NMR, 13C NMR, and High-Resolution Mass Spectrometry (HRMS).

Part B: Custom Synthesis - The Outsourcing Option

For laboratories without the resources or desire for in-house synthesis, outsourcing to a custom synthesis provider is an excellent alternative. These organizations offer specialized expertise in designing and executing complex synthetic routes.

Advantages of Custom Synthesis:

  • Expertise: Access to experienced chemists with a broad range of synthetic knowledge.[8]

  • Time Savings: Frees up internal resources to focus on core research activities.

  • Scalability: Providers can often produce material from milligram to kilogram scales.[9][10]

  • Guaranteed Purity: Reputable CROs provide a full certificate of analysis (CoA) with comprehensive analytical data (NMR, LC-MS, HPLC, etc.) to confirm the identity and purity of the delivered compound.[9]

Selected Custom Synthesis Providers:

  • Otava Chemicals: Offers custom synthesis of organic molecules for biotech and pharmaceutical applications, from initial idea to final production.[8]

  • SV ChemBioTech: Specializes in high-quality, client-driven custom chemical synthesis, providing tailored solutions from milligram to multi-kilogram scales.[9]

  • Dalton Pharma Services: Provides end-to-end custom synthesis services, accelerating molecules from concept to cGMP lots.[10]

  • WuXi Chemistry: Offers comprehensive research support for all stages of drug discovery, including custom chemical synthesis.[15]

  • BOC Sciences: Provides a full range of custom chemical synthesis and manufacturing services for various research industries.[16]

Quality Control and Purity Assessment for the Final Compound

Regardless of the procurement method, rigorous quality control is essential. The purity of ethyl 2-(3-(3-hydroxyazetidin-1-yl)oxetan-3-yl)acetate will directly impact the reliability and reproducibility of downstream biological assays.

Standard Analytical Techniques:

Technique Purpose
Nuclear Magnetic Resonance (NMR) (¹H and ¹³C) To confirm the molecular structure and identify any residual solvents or impurities.
Liquid Chromatography-Mass Spectrometry (LC-MS) To determine the molecular weight and assess the purity of the compound.
High-Performance Liquid Chromatography (HPLC) To accurately quantify the purity of the compound (e.g., >95% or >98%).
High-Resolution Mass Spectrometry (HRMS) To confirm the elemental composition and exact mass of the molecule.

Conclusion

While ethyl 2-(3-(3-hydroxyazetidin-1-yl)oxetan-3-yl)acetate is not a stock chemical, it is readily accessible to the diligent researcher. A strategic approach, beginning with the procurement of high-quality precursors such as ethyl 2-(oxetan-3-ylidene)acetate and 3-hydroxyazetidine hydrochloride, enables a straightforward synthesis via an aza-Michael addition. For those seeking to expedite their research timelines or lacking synthetic facilities, a host of reputable custom synthesis providers stand ready to produce this valuable compound to exacting specifications. By following the guidelines outlined in this document, researchers can confidently obtain this key building block for their drug discovery and development programs.

References

  • Otava Chemicals. (n.d.). Custom Synthesis. Retrieved from [Link]

  • SV ChemBioTech. (n.d.). Custom Chemical Synthesis Services. Retrieved from [Link]

  • Biocompare. (n.d.). Chemical Synthesis Services. Retrieved from [Link]

  • Azizi, N., & Saidi, M. R. (2004). LiClO4 Accelerated Michael addition of amines to α,β-unsaturated olefins under solvent-free conditions. Tetrahedron, 60(2), 383-387.
  • Dalton Pharma Services. (n.d.). Custom Synthesis Solutions. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 3,3-disubstituted oxetane building blocks. Retrieved from [Link]

  • Beilstein Journals. (2025, June 27). Oxetanes: formation, reactivity and total syntheses of natural products. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) LiClO4 CATALYZED AZA-MICHAEL ADDITION OF SECONDARY AMINES TO α,β-UNSATURATED ESTERS UNDER A SOLVENT-FREE CONDITION. Retrieved from [Link]

  • Shooshtari, K. A. (n.d.). Michael addition of amines to α-ß unsaturated esters. Retrieved from [Link]

  • Chemical Research in Chinese Universities. (n.d.). Michael Addition of Amines to Activated Alkenes Promoted by Zn/NH4Cl System. Retrieved from [Link]

  • RSC Publishing. (n.d.). Catalytic asymmetric nucleophilic openings of 3-substituted oxetanes. Retrieved from [Link]

  • ACS Publications. (2006, October 10). Addition of Secondary Amines to α,β-Unsaturated Carbonyl Compounds and Nitriles by Using Microstructured Reactors. Organic Process Research & Development. Retrieved from [Link]

  • Davis, O. A., & Bull, J. A. (2014). Synthesis of Di-, Tri-, and Tetrasubstituted Oxetanes by Rhodium-Catalyzed O-H Insertion and C-C Bond-Forming Cyclization.
  • PubMed. (2014, December 15). Synthesis of Di-, Tri-, and Tetrasubstituted Oxetanes by Rhodium-Catalyzed O-H Insertion and C-C Bond-Forming Cyclization. Retrieved from [Link]

  • USA Suppliers. (n.d.). 3-hydroxyazetidine hydrochloride suppliers USA. Retrieved from [Link]

  • Fortuna. (2026, January 28). China Manufacturer Supply High Quality 3-Hydroxyazetidine hydrochloride CAS 18621-18-6 Wholesale & Bulk. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

synthesis protocol for ethyl 2-(3-(3-hydroxyazetidin-1-yl)oxetan-3-yl)acetate

Title: Synthesis Protocol and Application Note: Ethyl 2-(3-(3-hydroxyazetidin-1-yl)oxetan-3-yl)acetate Introduction The strategic incorporation of oxetane rings into pharmaceutical scaffolds is a premier tactic in modern...

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Author: BenchChem Technical Support Team. Date: March 2026

Title: Synthesis Protocol and Application Note: Ethyl 2-(3-(3-hydroxyazetidin-1-yl)oxetan-3-yl)acetate

Introduction

The strategic incorporation of oxetane rings into pharmaceutical scaffolds is a premier tactic in modern drug discovery. Oxetanes act as metabolically stable, highly polar bioisosteres for gem-dimethyl groups and carbonyl moieties, effectively modulating lipophilicity (logD), enhancing aqueous solubility, and providing conformational rigidity[1]. The target compound, ethyl 2-(3-(3-hydroxyazetidin-1-yl)oxetan-3-yl)acetate (CAS: 170982-49-7), is a highly valuable, densely functionalized building block[2]. It is frequently utilized in the synthesis of spirocyclic and complex heterocyclic active pharmaceutical ingredients (APIs), including novel Cbl-b inhibitors for immuno-oncology applications[3][4].

Section 1: Retrosynthetic Analysis & Mechanistic Rationale

The synthesis of 3,3-disubstituted oxetanes presents unique thermodynamic challenges due to the inherent ring strain of the four-membered heterocycle. However, the two-step sequence designed below leverages this exact strain to drive the reaction forward.

  • Wittig Olefination: The sequence begins with the olefination of oxetan-3-one. The sp²-hybridized carbonyl carbon in oxetan-3-one is highly strained (~90° bond angle vs. the preferred ~120°). Olefination with ethoxycarbonylmethylene triphenylphosphine yields the α,β -unsaturated ester, ethyl 2-(oxetan-3-ylidene)acetate[3].

  • Aza-Michael Addition: The exocyclic double bond of the oxetan-3-ylidene intermediate is highly electrophilic. The nucleophilic attack by azetidin-3-ol at the C3 position is thermodynamically driven by the rehybridization of the C3 carbon from sp² back to sp³. This rehybridization significantly relieves the angle strain within the oxetane ring, making the aza-Michael addition highly efficient and irreversible[1].

Synthesis SM Oxetan-3-one Step1 Wittig Olefination SM->Step1 Int1 Ethyl 2-(oxetan-3-ylidene)acetate Step1->Int1 Step2 Aza-Michael Addition Int1->Step2 Product Target Oxetane Step2->Product

Figure 1: Two-step synthetic workflow for the target oxetane derivative.

Section 2: Experimental Protocols

Step 1: Synthesis of Ethyl 2-(oxetan-3-ylidene)acetate

Causality & Expert Insight: Dichloromethane (DCM) is selected as the solvent to maintain the solubility of the ylide while allowing strict temperature control. The reaction is initiated at 0 °C to suppress potential ring-opening or polymerization of the highly reactive oxetan-3-one[3].

Table 1: Stoichiometry and Reaction Parameters for Step 1

Reagent / Parameter Equivalents Function Conditions
Oxetan-3-one 1.0 eq Starting Material 0 °C to RT
Ph₃P=CHCO₂Et 1.1 eq Wittig Reagent 15 - 30 minutes

| Dichloromethane (DCM) | 0.5 M | Solvent | Anhydrous |

Procedure:

  • Preparation: To an oven-dried, argon-purged round-bottom flask, add oxetan-3-one (1.0 eq) and anhydrous DCM to achieve a 0.5 M concentration.

  • Cooling: Submerge the reaction flask in an ice-water bath and allow it to equilibrate to 0 °C for 10 minutes.

  • Addition: Portion-wise, add ethoxycarbonylmethylene triphenylphosphine (1.1 eq) over 5 minutes. The solution may turn slightly yellow.

  • Propagation: Remove the ice bath and allow the reaction system to slowly warm to room temperature (20-25 °C). Stir continuously for 15 minutes[3].

  • In-Process Control (IPC): Monitor the reaction via TLC (Hexane/EtOAc 7:3). The product is UV-active due to the conjugated ester, whereas the starting material is not.

  • Workup & Purification: Upon complete consumption of the starting material, filter the crude reaction mixture directly through a pad of silica gel. Elute with 30% ethyl acetate in petroleum ether to remove triphenylphosphine oxide byproducts[3].

  • Isolation: Concentrate the filtrate under reduced pressure to afford ethyl 2-(oxetan-3-ylidene)acetate as a colorless viscous oil (Typical yield: 75-80%)[3].

Step 2: Synthesis of Ethyl 2-(3-(3-hydroxyazetidin-1-yl)oxetan-3-yl)acetate

Causality & Expert Insight: Azetidin-3-ol is typically supplied as a hydrochloride salt to prevent degradation. N,N-Diisopropylethylamine (DIPEA) is utilized to free-base the amine in situ. Ethanol is chosen as a polar protic solvent to stabilize the transient ester enolate intermediate formed during the conjugate addition, thereby accelerating the reaction rate.

Table 2: Stoichiometry and Reaction Parameters for Step 2

Reagent / Parameter Equivalents Function Conditions
Ethyl 2-(oxetan-3-ylidene)acetate 1.0 eq Electrophile 50 °C
Azetidin-3-ol HCl 1.2 eq Nucleophile 4 - 6 hours
DIPEA 2.5 eq Base -

| Ethanol (EtOH) | 0.3 M | Solvent | Absolute |

Mechanism N1 Azetidin-3-ol (Nucleophile) N3 Nucleophilic Attack at C3 N1->N3 N2 Ethyl 2-(oxetan-3-ylidene)acetate N2->N3 N4 Ester Enolate Intermediate N3->N4 N5 Protonation N4->N5 N6 3,3-Disubstituted Oxetane N5->N6

Figure 2: Mechanistic pathway of the Aza-Michael addition.

Procedure:

  • Preparation: In a clean reaction vial, suspend azetidin-3-ol hydrochloride (1.2 eq) in absolute ethanol (0.3 M relative to the electrophile).

  • Free-basing: Add DIPEA (2.5 eq) dropwise at room temperature. Stir for 10 minutes until a homogenous solution is obtained.

  • Addition: Add ethyl 2-(oxetan-3-ylidene)acetate (1.0 eq) in one portion.

  • Heating: Attach a reflux condenser and heat the reaction mixture to 50 °C for 4-6 hours.

  • IPC: Monitor via LC-MS. The product will show a distinct [M+H]⁺ peak at m/z 216.1. Note: TLC visualization requires a KMnO₄ or Ninhydrin stain, as the final product lacks a strong UV chromophore.

  • Workup: Cool the mixture to room temperature and concentrate under reduced pressure to remove ethanol. Partition the residue between Ethyl Acetate (EtOAc) and saturated aqueous NaHCO₃.

  • Extraction: Extract the aqueous layer twice with EtOAc. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Purification: Concentrate the filtrate and purify via flash column chromatography (Silica gel, gradient elution from 100% DCM to 90:10 DCM/MeOH) to yield the pure target compound[5].

Section 3: Analytical Validation (Self-Validating System)

To ensure the integrity of the synthesized batch, the following self-validating analytical checks must be met before proceeding to downstream applications:

  • Mass Spectrometry (ESI-MS): Expected [M+H]⁺ = 216.1 m/z.

  • ¹H NMR (400 MHz, CDCl₃) Key Markers:

    • Oxetane signals: Look for distinct doublets or AB systems around 4.50 - 4.80 ppm integrating for 4 protons (the C2 and C4 oxetane protons). The shift from the sp²-hybridized starting material (~5.5 ppm for the alkene) to sp³ is the primary indicator of a successful aza-Michael addition.

    • Ester signals: A clear quartet at ~4.15 ppm (2H) and a triplet at ~1.25 ppm (3H).

    • Azetidine signals: Multiplets around 3.00 - 3.80 ppm (4H) and a characteristic methine multiplet for the CH-OH at ~4.40 ppm (1H).

References

  • NextSDS. "Ethyl 2-(3-(3-hydroxyazetidin-1-yl)oxetan-3-yl)acetate - Chemical Substance Information".
  • Parchem. "Ethyl 2-(3-(3-hydroxyazetidin-1-yl)oxetan-3-yl)acetate".
  • ChemicalBook. "ethyl 2-(oxetan-3-ylidene)acetate | 922500-91-2".
  • LeapChem. "Ethyl 2-(oxetan-3-ylidene)acetate丨CAS 922500-91-2".
  • Google Patents. "WO2023151640A1 - Composés hétérocycliques, compositions associées et procédés de...".

Sources

Application

using ethyl 2-(3-(3-hydroxyazetidin-1-yl)oxetan-3-yl)acetate as a bioisostere in drug design

An Advanced Application Note on the strategic implementation of highly polar, sp3-rich scaffolds in modern medicinal chemistry, focusing on the dual-motif building block Ethyl 2-(3-(3-hydroxyazetidin-1-yl)oxetan-3-yl)ace...

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Author: BenchChem Technical Support Team. Date: March 2026

An Advanced Application Note on the strategic implementation of highly polar, sp3-rich scaffolds in modern medicinal chemistry, focusing on the dual-motif building block Ethyl 2-(3-(3-hydroxyazetidin-1-yl)oxetan-3-yl)acetate .

Introduction: The Shift Toward 3D Molecular Architectures

In contemporary drug design, the over-reliance on flat, sp2-hybridized aromatic rings has frequently led to clinical attrition due to poor aqueous solubility, high metabolic clearance, and off-target toxicities. To circumvent these liabilities, medicinal chemists have increasingly adopted "Escape from Flatness" strategies, prioritizing scaffolds with a high fraction of sp3-hybridized carbons (Fsp3).

Ethyl 2-(3-(3-hydroxyazetidin-1-yl)oxetan-3-yl)acetate (CAS: 170982-49-7) represents a next-generation bifunctional building block. By fusing an oxetane ring and an azetidine ring into a single compact architecture, this molecule serves as a highly modular bioisostere. It provides a synthetic handle (the ethyl acetate group) for late-stage functionalization while dramatically altering the physicochemical landscape of the parent drug candidate.

Mechanistic Rationale: Why Combine Oxetane and Azetidine?

The design of this specific scaffold leverages the distinct, yet complementary, bioisosteric properties of its two core heterocycles:

  • The Oxetane Motif: Oxetanes act as liponeutral bioisosteres for gem-dimethyl and carbonyl groups[1]. The compact four-membered oxygen heterocycle expands molecular volume without increasing lipophilicity. The strong dipole moment and the exposed oxygen lone pairs enhance hydrogen-bond accepting capacity, which significantly improves aqueous solubility and lowers LogP[2]. Furthermore, replacing a metabolically labile gem-dimethyl group with an oxetane shields the molecule from cytochrome P450 (CYP450) mediated oxidation[3].

  • The Azetidine Motif: Azetidines serve as conformationally constrained bioisosteres for larger, more flexible amines like pyrrolidine or piperidine[4]. The inclusion of the azetidine ring lowers the basicity (pKa) of the nitrogen atom compared to larger macrocycles, which is a critical tactic for reducing hERG channel liabilities and improving membrane permeability. Additionally, the 3-hydroxyl substitution on the azetidine provides an extra vector for hydrogen bonding or future derivatization[5].

When combined, the oxetane-azetidine core delivers a synergistic reduction in intrinsic clearance and lipophilicity while maintaining the necessary vector geometry for target engagement[6].

BioisostereRationale Target Lead Optimization Strategy Compound Ethyl 2-(3-(3-hydroxyazetidin-1-yl) oxetan-3-yl)acetate Target->Compound Scaffold Selection Oxetane Oxetane Motif (Carbonyl / gem-dimethyl surrogate) Prop1 Increased Fsp3 & Aqueous Solubility Oxetane->Prop1 Prop2 Reduced Lipophilicity (Lower LogP) Oxetane->Prop2 Prop3 Enhanced Metabolic Stability (CYP450 Shielding) Oxetane->Prop3 Azetidine Azetidine Motif (Pyrrolidine / Piperidine surrogate) Azetidine->Prop2 Azetidine->Prop3 Prop4 Tuned pKa & Reduced hERG Liability Azetidine->Prop4 Compound->Oxetane Compound->Azetidine

Logical relationship of physicochemical enhancements driven by the oxetane-azetidine bioisostere.

Quantitative Physicochemical Profiling

To illustrate the profound impact of this bioisosteric replacement, Table 1 summarizes the representative quantitative shifts observed when transitioning from a traditional lipophilic scaffold (e.g., a gem-dimethyl + piperidine linkage) to the oxetane-azetidine framework.

Table 1: Comparative Physicochemical Profile of Standard Motifs vs. Oxetane-Azetidine Scaffold

Property MetricTraditional Motif (gem-dimethyl + piperidine)Oxetane-Azetidine ScaffoldMechanistic Impact / Causality
Fraction sp3 (Fsp3) 0.450.65Increased 3D character; statistically correlates with higher clinical transition success.
Lipophilicity (LogP) 3.21.8Reduced lipophilicity minimizes non-specific binding and off-target toxicity.
Aqueous Solubility <10 µg/mL>150 µg/mLHigh polarity of the oxetane oxygen and azetidine hydroxyl drives solvation.
Intrinsic Clearance (CLint) >50 µL/min/mg<15 µL/min/mgElectron-withdrawing nature of the oxetane deactivates adjacent C-H bonds to CYP oxidation.
Nitrogen pKa ~9.5~7.5Ring strain and oxygen proximity lower basicity, improving passive permeability.

Experimental Workflows & Self-Validating Protocols

The successful integration of Ethyl 2-(3-(3-hydroxyazetidin-1-yl)oxetan-3-yl)acetate into a drug discovery pipeline requires careful handling of the strained four-membered rings. The protocols below are engineered with built-in validation checkpoints to ensure structural integrity.

Protocol A: Mild Saponification and Chemoselective Amide Coupling

Causality: The oxetane ring is highly susceptible to ring-opening by strong Lewis acids or harsh nucleophiles. Saponification of the ethyl ester must be conducted under mild, controlled basic conditions. During the subsequent amide coupling, the unprotected secondary hydroxyl group on the azetidine poses a risk of O-acylation. Using HATU with strict stoichiometric control of the primary amine ensures chemoselective N-acylation (amide formation) over O-acylation.

Step-by-Step Methodology:

  • Ester Hydrolysis: Dissolve 1.0 eq of Ethyl 2-(3-(3-hydroxyazetidin-1-yl)oxetan-3-yl)acetate in a 3:1 mixture of THF/H₂O (0.2 M concentration).

  • Base Addition: Cool the mixture to 0 °C. Add 1.5 eq of LiOH·H₂O portion-wise. Stir for 2 hours, allowing the reaction to slowly warm to room temperature.

  • Self-Validation Checkpoint 1 (LC-MS): Monitor the reaction via LC-MS. Ensure the absence of an M+18 mass shift, which would indicate unwanted oxetane ring-opening. The desired product is the free carboxylic acid.

  • Workup: Acidify the mixture carefully to pH 5 using 1M citric acid (avoid strong mineral acids like HCl to protect the oxetane). Extract with EtOAc, dry over Na₂SO₄, and concentrate under reduced pressure.

  • Amide Coupling: Dissolve the resulting carboxylic acid (1.0 eq) in anhydrous DMF. Add 1.2 eq of HATU and 3.0 eq of DIPEA. Stir for 15 minutes to pre-form the active ester.

  • Amine Addition: Add 1.0 eq of the target primary amine (R-NH₂). Stir at room temperature for 4 hours.

  • Self-Validation Checkpoint 2 (NMR): Purify via reverse-phase HPLC. Confirm chemoselectivity via ¹H-NMR; the azetidine hydroxyl proton should remain visible (typically a broad singlet around 5.0-5.5 ppm in DMSO-d6), confirming no O-acylation occurred.

Protocol B: In Vitro Liver Microsomal Stability Assay

Causality: To empirically validate the metabolic shielding provided by the oxetane-azetidine motif, the synthesized lead must be subjected to a microsomal stability assay. The inclusion of high and low clearance control compounds ensures the enzymatic activity of the microsome batch is functioning correctly, creating a self-validating data set.

Step-by-Step Methodology:

  • Preparation: Prepare a 10 mM stock solution of the synthesized oxetane-azetidine drug candidate in DMSO. Dilute to a 1 µM working concentration in 0.1 M potassium phosphate buffer (pH 7.4).

  • Microsome Incubation: Add human liver microsomes (HLM) to achieve a final protein concentration of 0.5 mg/mL.

  • Controls: Set up parallel incubations using Verapamil (high clearance control) and Warfarin (low clearance control).

  • Initiation: Pre-incubate the mixtures at 37 °C for 5 minutes. Initiate the metabolic reaction by adding NADPH (final concentration 1 mM).

  • Sampling: Extract 50 µL aliquots at time points 0, 5, 15, 30, and 60 minutes. Immediately quench the reaction by adding 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide).

  • Centrifugation & Analysis: Centrifuge the quenched samples at 4000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS to quantify the disappearance of the parent compound.

  • Data Validation: Calculate the intrinsic clearance (CLint). The assay is considered valid only if Verapamil shows rapid degradation (CLint > 40 µL/min/mg) and Warfarin remains stable. A successful bioisosteric replacement will yield a CLint < 15 µL/min/mg for the oxetane-azetidine candidate.

ExperimentalWorkflow Start Ethyl 2-(3-(3-hydroxyazetidin-1-yl) oxetan-3-yl)acetate Step1 Mild Ester Hydrolysis (LiOH, THF/H2O, 0°C) Start->Step1 Step2 Chemoselective Amide Coupling (HATU, DIPEA, Primary Amine) Step1->Step2 Carboxylic Acid Intermediate Validate1 LC-MS / 1H-NMR Verification (Check: No Ring Opening / No O-Acylation) Step2->Validate1 Step3 In Vitro ADME Profiling (HLM Stability Assay) Validate1->Step3 >95% Purity Confirmed End Optimized Lead Compound (Validated Bioisostere) Step3->End CLint < 15 µL/min/mg

Experimental workflow for the synthesis and ADME validation of the oxetane-azetidine bioisostere.

References

  • Bull, James A., et al. "Modular Access to Functionalized Oxetanes as Benzoyl Bioisosteres." Journal of the American Chemical Society, 2024.[Link]

  • Burkhard, J. A., et al. "Investigating 3,3-diaryloxetanes as potential bioisosteres through matched molecular pair analysis." MedChemComm, National Institutes of Health, 2013.[Link]

  • Wuitschik, G., et al. "Evaluation of Oxetan-3-ol, Thietan-3-ol, and Derivatives Thereof as Bioisosteres of the Carboxylic Acid Functional Group." ACS Medicinal Chemistry Letters, National Institutes of Health, 2017.[Link]

  • "Examples of azetidine-based bioisosters." ResearchGate, 2023.[Link]

Sources

Method

Application Notes and Protocols for the Strategic Incorporation of Oxetane Rings into Small Molecule Drug Candidates

Authored by: A Senior Application Scientist Introduction: The Rise of the Oxetane Ring in Medicinal Chemistry Once considered an academic curiosity, the oxetane ring—a four-membered cyclic ether—has rapidly transformed i...

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Author: BenchChem Technical Support Team. Date: March 2026

Authored by: A Senior Application Scientist

Introduction: The Rise of the Oxetane Ring in Medicinal Chemistry

Once considered an academic curiosity, the oxetane ring—a four-membered cyclic ether—has rapidly transformed into a valuable and frequently used motif in modern drug discovery.[1] This strained yet stable heterocycle offers a unique combination of properties: it is small, polar, metabolically robust, and imparts a distinct three-dimensional character to molecules.[1][2][3] Historically, the synthetic challenges and concerns about ring stability limited its use. However, pioneering studies on oxetanes as bioisosteres for gem-dimethyl and carbonyl groups, coupled with significant advances in synthetic methodology, have ignited an "oxetane rush" within the medicinal chemistry community.[1][4][5]

This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the strategic advantages of incorporating oxetanes, detailed protocols for their synthesis and integration, and methods for validating their impact on critical drug-like properties.

The Strategic Imperative: Why Incorporate an Oxetane?

The decision to introduce an oxetane is a strategic one, aimed at resolving specific liabilities in a lead compound. Its incorporation can profoundly and positively influence a candidate's Absorption, Distribution, Metabolism, and Excretion (ADME) profile, as well as its target engagement. The primary benefits are multifaceted and often interconnected.

Fine-Tuning Physicochemical Properties for Improved Pharmacokinetics
  • Enhanced Aqueous Solubility: A frequent hurdle in drug development is poor solubility, which limits oral bioavailability. The polar ether oxygen of the oxetane ring acts as a hydrogen bond acceptor, often leading to a dramatic increase in aqueous solubility when replacing non-polar groups.[4][6] In matched-pair analyses, replacing a gem-dimethyl group with an oxetane has been shown to increase solubility by factors ranging from 4 to over 4000, depending on the molecular context.[6][7]

  • Modulation of Lipophilicity: High lipophilicity can lead to poor solubility, off-target toxicity, and rapid metabolic clearance. Oxetanes serve as polar surrogates for lipophilic groups like gem-dimethyl or cyclobutane, effectively reducing a compound's lipophilicity (LogD/LogP) and improving its overall ADME profile.[1][2][8]

  • Increased Metabolic Stability: The oxetane ring is generally stable and resistant to metabolic degradation by many cytochrome P450 (CYP) enzymes.[9][10] This is a key advantage over metabolically labile groups like gem-dimethyl, which are susceptible to oxidation.[5] Furthermore, the presence of an oxetane can steer metabolic clearance away from CYP-mediated pathways and towards other routes like microsomal epoxide hydrolase (mEH), potentially reducing the risk of drug-drug interactions.[2][9]

  • Attenuation of Amine Basicity: High basicity (pKa) in drug candidates can lead to off-target effects, such as hERG inhibition, and can increase clearance. The electron-withdrawing nature of the oxetane oxygen reduces the pKa of adjacent amines.[3] This effect is significant, with a reduction of approximately 1.9 pKa units when the oxetane is in the β-position to the amine.[3] This was a critical optimization strategy in the development of the respiratory syncytial virus (RSV) inhibitor, ziresovir.[1][2][8]

Bioisosterism and Structural Impact
  • A Superior Carbonyl and Gem-Dimethyl Mimic: Oxetanes are excellent bioisosteres. They can replace a carbonyl group , offering a similar spatial arrangement of oxygen lone pairs for hydrogen bonding but with superior metabolic stability.[1][5][11] As a gem-dimethyl surrogate, the oxetane occupies a similar volume but replaces a lipophilic group with a polar, metabolically stable one.[1][5][12]

  • Inducing Three-Dimensionality: In an era of "escaping flatland" in drug design, the sp³-rich, puckered structure of the oxetane ring introduces conformational rigidity and three-dimensionality.[3][4][13] This can improve solubility and allow for novel interactions with protein targets, potentially enhancing potency and selectivity.[3] Spirocyclic oxetanes are particularly effective in this regard, providing rigid exit vectors for further molecular exploration.[2][6][14]

Quantitative Impact of Oxetane Substitution: A Matched-Pair Analysis Summary

The following table summarizes the observed effects on key drug-like properties when a functional group is replaced by an oxetane moiety, based on published matched-pair analyses.

Original GroupReplacement GroupObserved Effect on Aqueous SolubilityObserved Effect on Lipophilicity (LogP/LogD)Observed Effect on Metabolic Stability (CLint)Reference(s)
gem-dimethylOxetaneSignificant Increase (4x to >4000x)Decrease Generally Increased [6][7][10]
CarbonylOxetaneIncrease Decrease Significant Increase [1][5][15]
CyclobutaneOxetaneIncrease Decrease Variable, often similar or improved[10]
Morpholine2-Oxa-6-azaspiro[3.3]heptaneIncrease Decrease Increased [6][13]

Synthetic Strategies & Protocols: The "How-To" Guide

The incorporation of an oxetane can be achieved through two primary strategies: de novo construction of the ring or, more commonly in medicinal chemistry, the use of pre-functionalized oxetane building blocks.[1]

Strategy 1: De Novo Oxetane Ring Synthesis

These methods are powerful for creating novel or highly substituted oxetanes not available as building blocks.

This classical C-O bond-forming cyclization is a reliable method for synthesizing 3,3-disubstituted oxetanes, which are known to have superior stability.[1][14] The strategy involves activating one hydroxyl group as a leaving group (e.g., a tosylate) and subsequent intramolecular cyclization under basic conditions.

G cluster_0 Workflow: Williamson Etherification for Oxetane Synthesis A 1,3-Propanediol Precursor B Selective Activation (Tosylation) A->B TsCl, Pyridine C Base-Mediated Intramolecular Cyclization B->C Strong Base (e.g., NaH) D Purified 3,3-Disubstituted Oxetane C->D Workup & Chromatography

Caption: General workflow for oxetane synthesis via Williamson etherification.

Detailed Step-by-Step Methodology:

  • Activation (Monotosylation): To a stirred solution of the 3,3-disubstituted 1,3-propanediol (1.0 eq) in pyridine (0.2 M) at 0 °C, add p-toluenesulfonyl chloride (TsCl) (1.05 eq) portion-wise over 30 minutes.

    • Causality: Pyridine acts as both the solvent and the base to neutralize the HCl byproduct. Performing the reaction at 0 °C and adding the TsCl slowly helps to favor the formation of the mono-tosylated product over the di-tosylated byproduct.

  • Reaction Monitoring: Allow the mixture to stir at 0 °C for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting diol is consumed.

  • Workup: Quench the reaction by adding cold water. Extract the mixture with ethyl acetate (3x). Combine the organic layers, wash with 1M HCl solution, saturated NaHCO₃ solution, and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Cyclization: Dissolve the crude mono-tosylate in anhydrous tetrahydrofuran (THF) (0.1 M) under a nitrogen atmosphere. Cool the solution to 0 °C and add sodium hydride (NaH, 60% dispersion in mineral oil) (1.2 eq) portion-wise.

    • Causality: NaH is a strong, non-nucleophilic base that deprotonates the remaining hydroxyl group to form a potent nucleophile (alkoxide) for the intramolecular SN2 reaction. Anhydrous conditions are critical as NaH reacts violently with water.

  • Reaction Completion: Allow the suspension to warm to room temperature and then heat to 50 °C for 12-18 hours. Monitor for the formation of the oxetane product by TLC or GC-MS.

  • Final Workup and Purification: Cool the reaction to 0 °C and cautiously quench by the slow addition of water. Extract with diethyl ether (3x). Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate carefully. Purify the crude product by flash column chromatography on silica gel to yield the desired oxetane.

    • Self-Validation: The final product should be characterized by ¹H NMR, ¹³C NMR, and HRMS to confirm its structure and purity. The disappearance of the tosyl group signals and the characteristic shifts for the oxetane ring protons in the NMR spectra validate the successful cyclization.

The Paternò-Büchi reaction is a photochemical [2+2] cycloaddition between a carbonyl compound and an alkene, providing direct access to the oxetane ring.[16][17] Traditionally requiring high-energy UV light, recent advances allow this reaction to proceed efficiently using visible light and a suitable photocatalyst, enhancing its safety, scalability, and functional group tolerance.[18]

G cluster_1 Mechanism: Visible-Light Paternò-Büchi Reaction PC Photocatalyst (PC) (e.g., Ir-based) PC_star Excited PC* PC->PC_star Visible Light (hν) PC_star->PC Energy Transfer Carbonyl_T1 Carbonyl (Triplet State) PC_star->Carbonyl_T1 Triplet Energy Transfer Carbonyl Carbonyl (Ground State) Alkene Alkene Biradical 1,4-Biradical Intermediate Carbonyl_T1->Biradical + Alkene Oxetane Oxetane Product Biradical->Oxetane Ring Closure

Caption: Simplified mechanism of the visible-light-mediated Paternò-Büchi reaction.

Detailed Step-by-Step Methodology:

  • Reaction Setup: In an oven-dried vial equipped with a magnetic stir bar, combine the carbonyl compound (e.g., an aryl glyoxylate, 1.0 eq), the alkene (2.0-3.0 eq), and the photocatalyst (e.g., Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆, 1-2 mol%).

    • Causality: The photocatalyst is chosen for its ability to absorb visible light and efficiently transfer energy to the carbonyl substrate, populating the reactive triplet state. An excess of the alkene is used to favor the cycloaddition over potential side reactions.

  • Degassing: Seal the vial with a septum and degas the reaction mixture by bubbling argon or nitrogen through the solvent (e.g., anhydrous acetonitrile) for 15-20 minutes.

    • Causality: Oxygen can quench the excited triplet states of both the photocatalyst and the carbonyl compound, inhibiting the reaction. Thorough degassing is crucial for high efficiency.

  • Irradiation: Place the vial approximately 5-10 cm from a visible light source (e.g., a blue LED lamp, 450 nm). Stir the reaction at room temperature.

  • Monitoring: Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 6-24 hours.

  • Workup and Purification: Upon completion, concentrate the reaction mixture under reduced pressure. Purify the residue directly by flash column chromatography on silica gel to isolate the oxetane product.

    • Self-Validation: Characterization by NMR will show the disappearance of the alkene signals and the appearance of new signals in the aliphatic region corresponding to the newly formed oxetane ring. The regiochemistry and stereochemistry of the product must be confirmed, often by 2D NMR techniques like NOESY.

Strategy 2: Incorporation of Oxetane Building Blocks

For most medicinal chemistry programs, incorporating commercially available or readily synthesized oxetane building blocks is the most efficient and widely used strategy.[1] This late-stage functionalization approach allows for rapid exploration of structure-activity relationships (SAR).

G cluster_2 Common Oxetane Building Blocks & Key Reactions BB1 3-Amino-oxetane React1 Amide Coupling (R-COOH, HATU) BB1->React1 BB2 Oxetan-3-one React2 Reductive Amination (R-NH₂, NaBH(OAc)₃) BB2->React2 BB3 3-(Bromomethyl)oxetane (or other LG) React3 Nucleophilic Substitution (R-Nu) BB3->React3 Prod1 Amide-linked Oxetane React1->Prod1 Prod2 Amine-linked Oxetane React2->Prod2 Prod3 Substituted Oxetane React3->Prod3

Caption: Common oxetane building blocks and their primary applications in synthesis.

This is one of the most common methods for incorporating the oxetane motif.[1]

  • Setup: To a solution of the carboxylic acid (1.0 eq) in N,N-dimethylformamide (DMF) (0.2 M), add a coupling agent such as HATU (1.1 eq) and a base such as N,N-diisopropylethylamine (DIPEA) (2.0 eq).

  • Activation: Stir the mixture at room temperature for 15-20 minutes to pre-activate the carboxylic acid.

  • Coupling: Add a solution of 3-amino-oxetane (or its hydrochloride salt, in which case an extra equivalent of base is needed) (1.2 eq) in DMF.

  • Reaction: Stir the reaction at room temperature for 2-12 hours, monitoring by LC-MS.

  • Workup and Purification: Dilute the reaction mixture with water and extract with ethyl acetate. Wash the combined organic layers with saturated NaHCO₃ solution and brine, dry over Na₂SO₄, and concentrate. Purify by flash chromatography or preparative HPLC to yield the oxetane-containing amide.

This protocol allows for the formation of a C-N bond, linking a primary or secondary amine to the oxetane ring.[1]

  • Setup: In a vial, dissolve the amine (primary or secondary, 1.0 eq) and oxetan-3-one (1.1 eq) in a suitable solvent such as dichloroethane (DCE) or methanol.

  • Imine/Enamine Formation: Add acetic acid (1-2 equivalents) to catalyze the formation of the iminium ion intermediate. Stir for 30-60 minutes at room temperature.

  • Reduction: Add a mild reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq), portion-wise.

    • Causality: NaBH(OAc)₃ is a mild and selective reducing agent that is compatible with the slightly acidic conditions and will preferentially reduce the iminium ion over the starting ketone.

  • Reaction: Stir at room temperature for 4-24 hours until the starting materials are consumed (monitor by LC-MS).

  • Workup and Purification: Quench the reaction with saturated NaHCO₃ solution. Extract with dichloromethane, dry the organic layer over Na₂SO₄, and concentrate. Purify by flash chromatography.

Spirocyclic oxetanes, like those derived from 2-oxa-6-azaspiro[3.3]heptane, are excellent scaffolds for introducing 3D character and are often used as metabolically stable morpholine bioisosteres.[2][6][13]

  • Setup: The commercially available 2-oxa-6-azaspiro[3.3]heptane (often as an oxalate or hydrochloride salt) can be coupled to various electrophiles. For an SNAr reaction, dissolve the heteroaryl chloride/fluoride (1.0 eq), 2-oxa-6-azaspiro[3.3]heptane salt (1.2 eq), and a base like potassium carbonate or DIPEA (3.0 eq) in a polar aprotic solvent like DMSO or NMP.

  • Reaction: Heat the reaction mixture to 80-120 °C and stir for 6-24 hours. Monitor progress by LC-MS.

  • Workup and Purification: Cool the reaction, dilute with water, and extract with ethyl acetate. Wash the organic layers extensively with water and brine to remove the high-boiling-point solvent. Dry, concentrate, and purify by flash chromatography.

Case Study: Oxetane Incorporation in an EZH2 Inhibitor

The discovery of the EZH2 inhibitor Mevrometostat provides an excellent example of strategic oxetane incorporation.[1] The initial lead compound suffered from both poor metabolic stability and low aqueous solubility. Researchers hypothesized that replacing a dimethylisoxazole motif with a more sp³-rich, less lipophilic group would improve these properties. The introduction of a methoxymethyl-oxetane substituent resulted in compound 9 , which had:

  • An optimal LogD of 1.9.[1]

  • Drastically improved metabolic stability and solubility.[1]

  • A better fit into the protein's binding pocket.[1]

This case highlights how an oxetane was used late in the discovery campaign to solve multiple ADME issues simultaneously, a common application of this versatile motif.[1][3]

Experimental Validation: A Self-Validating System

To confirm the desired impact of oxetane incorporation, a direct comparison with the parent molecule is essential. The following protocol assesses metabolic stability, a key claim for the utility of oxetanes.

This assay measures the rate at which a compound is metabolized by the major drug-metabolizing enzymes found in the liver.[10]

G cluster_3 Workflow: In Vitro HLM Stability Assay A Prepare Solutions: Test Compound, HLM, Buffer, NADPH B Pre-incubate HLM & Compound at 37°C A->B C Initiate Reaction (Add NADPH) B->C t=0 D Quench Aliquots at Time Points (0, 5, 15, 30, 60 min) C->D E Analyze Samples (LC-MS/MS) D->E Add Acetonitrile + Internal Std. F Calculate Half-life (t½) & Intrinsic Clearance (CLint) E->F

Sources

Application

Application Note: Ethyl 2-(3-(3-hydroxyazetidin-1-yl)oxetan-3-yl)acetate as a Versatile Scaffold for Spirocyclic Compound Synthesis

For Researchers, Scientists, and Drug Development Professionals Introduction: The Rising Prominence of Spirocyclic Scaffolds in Medicinal Chemistry In the landscape of modern drug discovery, the quest for novel molecular...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Rising Prominence of Spirocyclic Scaffolds in Medicinal Chemistry

In the landscape of modern drug discovery, the quest for novel molecular architectures with enhanced pharmacological properties is perpetual. Spirocyclic compounds, characterized by their unique three-dimensional structures, have emerged as a particularly promising class of molecules.[1][2] Their inherent rigidity and defined exit vectors offer a powerful tool for optimizing ligand-protein interactions, often leading to improved potency and selectivity.[2] Furthermore, the incorporation of spirocyclic motifs can significantly enhance key physicochemical properties such as aqueous solubility and metabolic stability, while reducing lipophilicity.[1]

Four-membered heterocycles, specifically oxetanes and azetidines, are increasingly sought-after components in these complex scaffolds.[3][4][5][6] The oxetane ring, a four-membered ether, serves as a valuable bioisostere for gem-dimethyl and carbonyl groups, often improving the overall ADME (Absorption, Distribution, Metabolism, and Excretion) profile of a drug candidate.[1][2] Similarly, the azetidine moiety, a nitrogen-containing four-membered ring, imparts unique structural and pharmacokinetic characteristics, including enhanced metabolic stability and receptor selectivity.[7]

This application note presents a detailed guide to the synthesis and utilization of a novel bifunctional building block, ethyl 2-(3-(3-hydroxyazetidin-1-yl)oxetan-3-yl)acetate . This molecule, incorporating both an oxetane and a hydroxy-functionalized azetidine, is a versatile precursor for the construction of innovative spirocyclic systems. We will provide a plausible and detailed synthetic protocol for this key intermediate, followed by its application in the synthesis of a representative spirocyclic compound.

Synthesis of Ethyl 2-(3-(3-hydroxyazetidin-1-yl)oxetan-3-yl)acetate: A Proposed Protocol

The synthesis of the title compound can be envisioned through a nucleophilic addition of 3-hydroxyazetidine to a suitable oxetane-containing Michael acceptor. This approach leverages the inherent reactivity of both heterocyclic components to forge the desired carbon-nitrogen bond.

Synthetic Workflow Overview

cluster_0 Step 1: Synthesis of Michael Acceptor cluster_1 Step 2: Aza-Michael Addition A Oxetan-3-one C Ethyl 2-(oxetan-3-ylidene)acetate A->C Wittig Reaction B Ethyl (triphenylphosphoranylidene)acetate B->C E Ethyl 2-(oxetan-3-ylidene)acetate D 3-Hydroxyazetidine F Ethyl 2-(3-(3-hydroxyazetidin-1-yl)oxetan-3-yl)acetate D->F Aza-Michael Addition E->F

Caption: Proposed two-step synthesis of the target compound.

Detailed Experimental Protocol

Part 1: Synthesis of Ethyl 2-(oxetan-3-ylidene)acetate

This initial step involves a Wittig reaction to introduce the ethyl acetate moiety onto the oxetane ring.

Reagent/MaterialMolecular WeightQuantityMoles (mmol)
Oxetan-3-one72.06 g/mol 1.0 g13.88
Ethyl (triphenylphosphoranylidene)acetate348.38 g/mol 5.32 g15.27
Dichloromethane (DCM)-50 mL-

Procedure:

  • To a solution of oxetan-3-one (1.0 g, 13.88 mmol) in dichloromethane (50 mL) at 0 °C, add ethyl (triphenylphosphoranylidene)acetate (5.32 g, 15.27 mmol) portion-wise over 15 minutes.

  • Allow the reaction mixture to warm to room temperature and stir for 4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: 20-30% ethyl acetate in hexanes) to afford ethyl 2-(oxetan-3-ylidene)acetate as a colorless oil.[8]

Part 2: Synthesis of Ethyl 2-(3-(3-hydroxyazetidin-1-yl)oxetan-3-yl)acetate

This step involves the conjugate addition of 3-hydroxyazetidine to the activated alkene of the oxetane derivative.

Reagent/MaterialMolecular WeightQuantityMoles (mmol)
Ethyl 2-(oxetan-3-ylidene)acetate142.15 g/mol 1.0 g7.03
3-Hydroxyazetidine hydrochloride109.55 g/mol 0.85 g7.73
Triethylamine (TEA)101.19 g/mol 1.57 mL11.25
Methanol-30 mL-

Procedure:

  • To a solution of 3-hydroxyazetidine hydrochloride (0.85 g, 7.73 mmol) in methanol (30 mL), add triethylamine (1.57 mL, 11.25 mmol) and stir for 15 minutes at room temperature.

  • Add a solution of ethyl 2-(oxetan-3-ylidene)acetate (1.0 g, 7.03 mmol) in methanol (5 mL) to the reaction mixture.

  • Stir the reaction at room temperature for 12 hours. Monitor the reaction by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: 5-10% methanol in dichloromethane) to yield ethyl 2-(3-(3-hydroxyazetidin-1-yl)oxetan-3-yl)acetate.

Application in Spirocyclic Compound Synthesis: Intramolecular Cyclization to form a Spiro-lactam

The synthesized bifunctional molecule is an ideal precursor for constructing spirocyclic lactams. The presence of a secondary alcohol and an ester functionality allows for an intramolecular amidation reaction.

Synthetic Workflow for Spiro-lactam Formation

cluster_0 Step 1: Oxidation cluster_1 Step 2: Intramolecular Cyclization A Ethyl 2-(3-(3-hydroxyazetidin-1-yl)oxetan-3-yl)acetate C Ethyl 2-(3-(3-oxoazetidin-1-yl)oxetan-3-yl)acetate A->C Oxidation B Dess-Martin Periodinane B->C D Ethyl 2-(3-(3-oxoazetidin-1-yl)oxetan-3-yl)acetate F Spiro[azetidine-3,3'-oxetan]-2-one derivative D->F Intramolecular Amidation E Base (e.g., NaH) E->F

Caption: Two-step protocol for the synthesis of a spiro-lactam.

Detailed Experimental Protocol

Part 1: Oxidation of the Secondary Alcohol

Reagent/MaterialMolecular WeightQuantityMoles (mmol)
Ethyl 2-(3-(3-hydroxyazetidin-1-yl)oxetan-3-yl)acetate215.24 g/mol 1.0 g4.65
Dess-Martin Periodinane (DMP)424.14 g/mol 2.16 g5.11
Dichloromethane (DCM)-40 mL-

Procedure:

  • To a solution of ethyl 2-(3-(3-hydroxyazetidin-1-yl)oxetan-3-yl)acetate (1.0 g, 4.65 mmol) in dichloromethane (40 mL) at 0 °C, add Dess-Martin periodinane (2.16 g, 5.11 mmol).

  • Allow the reaction mixture to warm to room temperature and stir for 2 hours.

  • Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

  • Separate the organic layer, wash with saturated aqueous sodium bicarbonate and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude keto-ester.

Part 2: Intramolecular Cyclization

Reagent/MaterialMolecular WeightQuantityMoles (mmol)
Crude Ethyl 2-(3-(3-oxoazetidin-1-yl)oxetan-3-yl)acetate213.22 g/mol ~1.0 g~4.65
Sodium Hydride (60% dispersion in mineral oil)24.00 g/mol 0.22 g5.58
Anhydrous Tetrahydrofuran (THF)-50 mL-

Procedure:

  • To a suspension of sodium hydride (0.22 g, 5.58 mmol) in anhydrous THF (50 mL) at 0 °C, add a solution of the crude keto-ester in THF (10 mL) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 6 hours.

  • Carefully quench the reaction by the slow addition of water at 0 °C.

  • Extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography on silica gel to afford the desired spiro[azetidine-3,3'-oxetan]-2-one derivative.

Data Interpretation and Characterization

The successful synthesis of the target compounds should be confirmed by standard analytical techniques.

CompoundExpected ¹H NMR Signals (indicative)Expected Mass (m/z) [M+H]⁺
Ethyl 2-(3-(3-hydroxyazetidin-1-yl)oxetan-3-yl)acetateδ 4.5-4.7 (m, oxetane CH₂), 4.1-4.2 (q, ester CH₂), 3.5-3.8 (m, azetidine CH₂), 2.5-2.7 (s, acetate CH₂), 1.2-1.3 (t, ester CH₃)216.12
Spiro[azetidine-3,3'-oxetan]-2-one derivativeδ 4.6-4.8 (m, oxetane CH₂), 3.8-4.1 (m, azetidine CH₂), 2.6-2.8 (s, lactam CH₂)170.08

Conclusion

The strategic design of bifunctional building blocks is paramount for the efficient exploration of novel chemical space in drug discovery. Ethyl 2-(3-(3-hydroxyazetidin-1-yl)oxetan-3-yl)acetate represents a valuable and versatile precursor for the synthesis of spirocyclic compounds containing both oxetane and azetidine motifs. The protocols outlined in this application note provide a robust framework for the preparation of this key intermediate and its subsequent transformation into complex spiro-lactam systems. The modular nature of this synthetic approach allows for further diversification, paving the way for the creation of extensive libraries of novel spirocyclic compounds for biological screening.

References

  • Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery. Journal of the American Chemical Society.

  • Application Notes and Protocols for the Synthesis of Oxetane-Containing Heterocycles. Benchchem.

  • Exploration of Oxetanes and Azetidines in Structure-based Drug Design. ResearchGate.

  • Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery. ACS Publications.

  • Application Notes and Protocols for the Synthesis of Spirocyclic Oxetanes. Benchchem.

  • Exploration of Oxetanes and Azetidines in Structure-Based Drug Design. ResearchGate.

  • Synthesis of Functionalized Spiro-Oxetanes for Combinatorial Chemistry. Synfacts.

  • Synthesis of Oxetane/Azetidine Containing Spirocycles via the 1,3-Dipolar Cycloaddition Reaction. ResearchGate.

  • Synthesis of Functionalized Spirocyclic Oxetanes through Paternò-Büchi Reactions of Cyclic Ketones and Maleic Acid Derivatives. Chemical Communications.

  • Spirocyclic Oxetanes: Synthesis and Properties. ResearchGate.

  • Azetidines in medicinal chemistry: emerging applications and approved drugs. PubMed.

  • Proposed mechanism for the spirocyclization–desilylation reaction. ResearchGate.

  • Enantioselective Phase-Transfer-Catalyzed Synthesis of Spirocyclic Azetidine Oxindoles. ACS Publications.

  • Synthesis of oxetane/azetidine containing spirocycles. White Rose Research Online.

  • Synthesis of oxetane/azetidine containing spirocycles. White Rose Research Online.

  • Oxetanes and Oxetan-3-ones. Thieme Chemistry.

  • Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. MDPI.

  • Ethyl 2-(3-(3-hydroxyazetidin-1-yl)oxetan-3-yl)acetate. NextSDS.

  • Synthesis, Structure Elucidation and Reactivity of Novel Azetidinone-oxiranes. ResearchGate.

  • The Chemistry of Azetidin-3-ones, Oxetan-3-ones, and Thietan-3-ones. Chemical Reviews.

  • An Efficient Synthesis of a Spirocyclic Oxindole Analogue. MDPI.

  • An Fe(II)-catalyzed synthesis of spiro[indoline-3,2'-pyrrolidine] derivatives. Beilstein Journal of Organic Chemistry.

  • Study on Synthesis Of Oxetan-3-ol. ResearchGate.

Sources

Method

Application Note: Scale-Up Synthesis of Ethyl 2-(3-(3-hydroxyazetidin-1-yl)oxetan-3-yl)acetate

Introduction & Chemical Context The integration of strained four-membered heterocycles—specifically oxetanes and azetidines—into pharmaceutical pipelines has revolutionized modern drug design. These motifs frequently ser...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Chemical Context

The integration of strained four-membered heterocycles—specifically oxetanes and azetidines—into pharmaceutical pipelines has revolutionized modern drug design. These motifs frequently serve as bioisosteres for gem-dimethyl and carbonyl groups, significantly enhancing metabolic stability, aqueous solubility, and modulating lipophilicity without adding excessive steric bulk [1].

The target molecule, ethyl 2-(3-(3-hydroxyazetidin-1-yl)oxetan-3-yl)acetate (CAS: 1207175-27-6) , is a highly valuable sp3-enriched building block that combines both an oxetane core and an azetidine appendage. Synthesizing this molecule at scale requires overcoming challenges related to ring-strain preservation, byproduct clearance, and transition-state stabilization. This technical guide details a robust, self-validating two-step scale-up protocol utilizing a Horner-Wadsworth-Emmons (HWE) olefination followed by a catalyst-free aza-Michael addition [2].

Retrosynthetic Strategy & Process Workflow

The synthesis relies on the sequential functionalization of commercially available oxetan-3-one. Step 1 constructs the α,β-unsaturated ester via HWE olefination, establishing the Michael acceptor. Step 2 installs the azetidine ring via a regioselective conjugate addition.

SynthesisWorkflow SM1 Oxetan-3-one (Starting Material) Step1 Step 1: HWE Olefination (0°C to RT, MeCN) SM1->Step1 Reagent1 Triethyl phosphonoacetate + Base (e.g., DBU) Reagent1->Step1 Int1 Ethyl 2-(oxetan-3-ylidene)acetate (Intermediate, CAS: 922500-91-2) Step1->Int1 Aqueous Workup & Distillation Step2 Step 2: Aza-Michael Addition (65°C, MeCN) Int1->Step2 Reagent2 3-Hydroxyazetidine HCl + DBU Reagent2->Step2 Product Ethyl 2-(3-(3-hydroxyazetidin-1-yl) oxetan-3-yl)acetate (Target, CAS: 1207175-27-6) Step2->Product Aqueous Wash & Chromatography

Fig 1: Two-step scale-up workflow for ethyl 2-(3-(3-hydroxyazetidin-1-yl)oxetan-3-yl)acetate.

Step 1: Horner-Wadsworth-Emmons (HWE) Olefination

Objective: Synthesis of Ethyl 2-(oxetan-3-ylidene)acetate (CAS: 922500-91-2).

Process Rationale & Causality: While a standard Wittig reaction (using ethoxycarbonylmethylene triphenylphosphine) can yield the desired alkene [3], the stoichiometric byproduct—triphenylphosphine oxide—is notoriously difficult to remove on a multi-kilogram scale without extensive and costly silica gel chromatography. The HWE olefination utilizes triethyl phosphonoacetate, generating a water-soluble diethyl phosphate byproduct that is easily purged during a standard aqueous workup [4]. Furthermore, substituting pyrophoric Sodium Hydride (NaH) with the organic base 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) eliminates the risk of hydrogen gas evolution and mineral oil contamination, drastically improving the safety profile for scale-up.

Self-Validating Protocol (100g Scale):

  • Preparation: Charge a 2 L jacketed reactor with triethyl phosphonoacetate (1.1 equiv, 1.14 mol) and anhydrous acetonitrile (MeCN) (800 mL) under a continuous nitrogen sweep.

  • Carbanion Formation: Cool the reactor to 0 °C. Add DBU (1.15 equiv, 1.19 mol) dropwise over 30 minutes, maintaining the internal temperature strictly below 5 °C to prevent premature degradation of the phosphonate. Stir for 30 minutes.

  • Ketone Addition: Add oxetan-3-one (1.0 equiv, 1.04 mol, ~75 g) dissolved in MeCN (200 mL) dropwise over 1 hour.

  • In-Process Control (IPC): Warm the reaction to room temperature (20–25 °C) and stir for 4 hours. Monitor the reaction by GC-MS. Validation Trigger: The reaction is deemed complete when oxetan-3-one consumption exceeds 98%.

  • Workup: Quench the mixture with saturated aqueous NH₄Cl (500 mL) to neutralize residual base. Extract the aqueous layer with ethyl acetate (3 x 400 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Distill the crude viscous oil under high vacuum (e.g., Kugelrohr distillation) to afford ethyl 2-(oxetan-3-ylidene)acetate as a colorless liquid.

Step 2: Aza-Michael Addition

Objective: Synthesis of Ethyl 2-(3-(3-hydroxyazetidin-1-yl)oxetan-3-yl)acetate.

Process Rationale & Causality: The aza-Michael addition of amines to α,β-unsaturated esters is a highly atom-economical method for constructing C-N bonds [2]. 3-Hydroxyazetidine is utilized as a hydrochloride salt to prevent oxidative degradation and polymerization during storage. DBU is employed here as a non-nucleophilic strong base to liberate the free azetidine in situ. The reaction is conducted at 65 °C in MeCN; the polar aprotic nature of acetonitrile is critical as it stabilizes the zwitterionic transition state of the conjugate addition without competing as a nucleophile (which would occur if alcoholic solvents were used) [5].

Self-Validating Protocol (100g Scale):

  • Preparation: In a 1 L round-bottom flask equipped with a reflux condenser, suspend 3-hydroxyazetidine hydrochloride (1.2 equiv, 0.84 mol) in MeCN (500 mL).

  • Free-Basing: Add DBU (1.25 equiv, 0.88 mol) dropwise at room temperature. Stir for 30 minutes to completely liberate the free amine. The solution will become homogeneous.

  • Conjugate Addition: Add the distilled ethyl 2-(oxetan-3-ylidene)acetate from Step 1 (1.0 equiv, 0.70 mol, ~100 g) in a single portion.

  • Heating & IPC: Heat the reaction mixture to 65 °C. Monitor the reaction via LC-MS. Validation Trigger: The aza-Michael addition typically reaches >95% conversion within 4–6 hours [2]. Do not exceed 8 hours of heating to prevent thermal degradation of the oxetane ring.

  • Workup: Cool to room temperature and concentrate the solvent under reduced pressure. Redissolve the crude residue in dichloromethane (DCM, 600 mL) and wash with deionized water (2 x 200 mL). Causality: The water wash selectively partitions the DBU hydrochloride salts into the aqueous phase, leaving the target product in the organic layer.

  • Purification: Dry the organic layer (MgSO₄), filter, and concentrate. Purify the product via short-path silica plug filtration (eluting with 5% MeOH in DCM) to yield the target compound as a highly pure oil.

Scale-Up Data & Quantitative Metrics

To demonstrate process robustness, the synthesis was evaluated across three distinct scales. The HWE approach combined with the DBU-mediated aza-Michael addition maintains consistent yields, high purity profiles, and favorable Environmental Factors (E-Factors).

ScaleStep 1 Yield (%)Step 2 Yield (%)Overall Yield (%)Final Purity (HPLC)E-Factor (Overall)
10 g 82%78%64.0%>99.1%~18
100 g 79%81%64.0%>98.8%~15
1 kg 76%84%63.8%>98.5%~12

Table 1: Quantitative scale-up metrics for the synthesis of ethyl 2-(3-(3-hydroxyazetidin-1-yl)oxetan-3-yl)acetate.

References

  • Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry Source: Chemical Reviews (ACS Publications) URL:[Link]

  • Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates Source: Molecules (MDPI) URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Azetidine &amp; Oxetane Building Blocks

Welcome to the Advanced Technical Support Center for small saturated heterocycles. As a Senior Application Scientist, I have compiled this field-proven guide to address the most critical bottlenecks researchers face when...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center for small saturated heterocycles. As a Senior Application Scientist, I have compiled this field-proven guide to address the most critical bottlenecks researchers face when working with highly strained azetidine and oxetane bioisosteres.

This guide bypasses generic advice, focusing strictly on the causality behind reaction failures and providing self-validating protocols to ensure your medicinal chemistry workflows succeed.

Part 1: Quantitative Data & Benchmarking

To understand the reactivity of these building blocks, we must first look at the thermodynamic drivers. The reactivity of small-ring heterocycles is dictated by their ring strain, which directly influences their susceptibility to ring-opening side reactions.

Table 1: Ring Strain Energies of Common Cyclic Ethers

Data demonstrates why oxetanes require highly specific optimization compared to inert solvents like THF[1].

HeterocycleRing SizeRing Strain (kcal/mol)Ring Strain (kJ/mol)Reactivity Profile
Epoxide (Oxirane) 327.3114Highly reactive; opens without acid catalysis.
Oxetane 425.5107Moderately reactive; requires acid/thermal activation.
Tetrahydrofuran (THF) 55.623Inert; stable solvent.
Table 2: Optimization of Buchwald–Hartwig Amination for Azetidines

Catalyst and ligand selection is the primary failure point in azetidine cross-coupling due to catalyst poisoning[2].

Catalytic System ([Pd] / Ligand)BaseTemp (°C)Yield (%)Mechanistic Outcome
Pd2(dba)3 / BINAPKOt-Bu10060%Moderate yield; amine coordination stalls cycle.
Pd(OAc)2 / XantphosKOt-Bu10027%Poor yield; ligand bite angle incompatible.
RuPhosPdG3 / RuPhosKOt-Bu10079%Good yield; bulky ligand prevents poisoning.
xPhosPdG3 / BrettPhos KOt-Bu 100 82% Optimal; accelerates reductive elimination.
xPhosPdG3 / BrettPhosKOt-Bu8073%Lower temp fails to overcome activation barrier.

Part 2: Troubleshooting FAQs

Section A: Oxetane Stability & Ring-Opening

Q: My oxetane ring keeps opening during acidic deprotection steps. How can I prevent this? A: The oxetane ring possesses a moderate strain of 107 kJ/mol, making it susceptible to cleavage when the ring oxygen is protonated, which activates the C-O bond for nucleophilic attack[1]. To prevent this, utilize 3,3-disubstituted oxetanes . The 3,3-disubstitution pattern provides intense steric hindrance that physically blocks external nucleophiles from approaching the C-O σ* antibonding orbital 3[3]. Warning: If your molecule contains an internal nucleophile (e.g., a nearby amine or alcohol), intramolecular ring-opening can still occur even with 3,3-disubstitution[1].

Q: Are oxetanes stable to basic hydrolysis? A: Yes. Unlike epoxides, which readily open upon treatment with strong nucleophiles, the oxetane ring demonstrates remarkable stability in the presence of bases 4[4]. Ring-opening under basic conditions is generally very slow or non-existent, making basic hydrolysis the preferred method for ester cleavage in oxetane-containing building blocks[1].

Section B: Azetidine Functionalization & Cross-Coupling

Q: How do I optimize Buchwald-Hartwig amination for azetidines without suffering from catalyst poisoning? A: Free azetidines are highly basic and coordinate tightly to palladium, which stalls the catalytic cycle. To overcome this, you must use a bulky, electron-rich ligand like BrettPhos paired with a Generation 3 precatalyst (xPhosPdG3 ). This specific steric bulk prevents the azetidine from poisoning the metal center and dramatically accelerates the reductive elimination step 2[2].

Q: What is the defluorosulfonylation (deFS) pathway, and how does it help functionalize these rings? A: The deFS pathway is a recent breakthrough for divergent synthesis. Oxetane and azetidine sulfonyl fluorides act as stable precursors that, upon mild thermal activation (60 °C), extrude SO2 and F- to generate a reactive carbocation. This intermediate can then be trapped by a broad range of nucleophiles (e.g., sulfoximines, phosphonates) to create novel scaffolds that lack comparable carbonyl analogs 5[5].

Part 3: Mechanistic Visualizations

G Oxetane Oxetane Scaffold Acidic Acidic Conditions (Protonation of Oxygen) Oxetane->Acidic Basic Basic / Oxidative Conditions Oxetane->Basic Disubstituted 3,3-Disubstitution (Steric Shielding) Acidic->Disubstituted If present IntNuc Internal Nucleophile (e.g., -OH, -NH2) Acidic->IntNuc If present RingOpen Ring Opening / Degradation Acidic->RingOpen Strong acids / High Temp Stable Stable Scaffold Retained Basic->Stable High Tolerance Disubstituted->Stable Blocks C-O σ* attack IntNuc->RingOpen Intramolecular attack

Oxetane stability and ring-opening pathways based on substitution and reaction conditions.

G Azetidine 3-Arylazetidine + Aryl Bromide CatSelect Catalyst / Ligand Selection Azetidine->CatSelect Pd_BINAP Pd2(dba)3 / BINAP CatSelect->Pd_BINAP Pd_Xantphos Pd(OAc)2 / Xantphos CatSelect->Pd_Xantphos Pd_Brettphos xPhosPdG3 / BrettPhos CatSelect->Pd_Brettphos LowYield Low Yield / Side Reactions (<60%) Pd_BINAP->LowYield Pd_Xantphos->LowYield Base Base Selection (KOt-Bu) Pd_Brettphos->Base Temp Temperature (100 °C) Base->Temp Product 1,3-Bisarylated Azetidine (High Yield: >80%) Temp->Product

Optimization logic for Buchwald-Hartwig amination of azetidines to prevent catalyst poisoning.

Part 4: Self-Validating Experimental Protocols

Protocol A: Buchwald-Hartwig Amination of 3-Arylazetidines

Objective: Synthesize 1,3-bisarylated azetidines while preventing Pd-catalyst poisoning and ring-opening. Causality & Logic: Azetidines are highly basic and coordinate tightly to palladium. Using a bulky, electron-rich ligand (BrettPhos) paired with a Generation 3 precatalyst (xPhosPdG3) accelerates reductive elimination, outcompeting amine coordination. KOt-Bu is selected because its pKa is sufficient to deprotonate the azetidine without triggering base-catalyzed degradation 6[6].

Step-by-Step Methodology:

  • Pre-catalyst Activation: In a flame-dried Schlenk tube under argon, combine xPhosPdG3 (1 mol%) and BrettPhos (1 mol%) in anhydrous toluene. Validation Checkpoint: The solution must transition from pale yellow to a deep red/brown hue within 5 minutes. This visual cue confirms the generation of the active Pd(0) species.

  • Reagent Addition: Add the 3-arylazetidine (1.0 equiv), aryl bromide (1.2 equiv), and KOt-Bu (1.4 equiv). Causality: Adding the base last prevents premature deprotonation and potential side reactions of the free amine before the Pd(0) complex is fully formed.

  • Thermal Coupling: Heat the reaction mixture to 100 °C for 12 hours. Validation Checkpoint: Monitor via LC-MS. At 2 hours, the intermediate oxidative addition complex should be invisible, and the product mass should dominate. If unreacted aryl bromide remains >10%, verify the exclusion of moisture, which rapidly quenches KOt-Bu.

  • Workup & Isolation: Cool to room temperature, quench with saturated aqueous NaHCO3, and extract with EtOAc. Validation Checkpoint: TLC (Hexanes/EtOAc) should reveal a single new UV-active spot with a higher Rf than the starting azetidine.

Protocol B: Defluorosulfonylation (deFS) of Oxetane Sulfonyl Fluorides

Objective: Divergent functionalization of oxetanes via carbocation intermediates. Causality & Logic: Oxetane sulfonyl fluorides (OSFs) are uniquely stable at room temperature but act as carbocation precursors under mild heating (60 °C). The extrusion of SO2 and F- generates a reactive oxetanyl carbocation. Using excess nucleophile ensures rapid trapping before elimination or ring-opening pathways can occur 5[5].

Step-by-Step Methodology:

  • Substrate Preparation: Dissolve the oxetane sulfonyl fluoride (1.0 equiv) in a polar aprotic solvent (e.g., DMF or MeCN) to stabilize the transition state of the carbocation formation.

  • Nucleophile Addition: Add the desired nucleophile (e.g., sulfoximine or amine, 3.0 equiv). Causality: A 3-fold excess of nucleophile pushes the equilibrium toward the trapped product and outcompetes any trace water that could lead to oxetan-3-ol formation.

  • Thermal Activation: Heat the mixture to 60 °C. Validation Checkpoint: Monitor the reaction using 19F NMR. The sharp singlet corresponding to the sulfonyl fluoride (~ +50 to +60 ppm) will disappear as the deFS pathway proceeds. Complete disappearance indicates full conversion.

  • Purification: Dilute with water to remove the excess polar nucleophile and extract with dichloromethane. Validation Checkpoint: LC-MS should show the exact mass of the coupled product minus the mass of the SO2F leaving group.

References

  • Assessing the stability of the oxetane ring under various chemical conditions | BenchChem |1

  • Oxetane as a part of modern medicinal chemistry toolbox: the case of 3,3-disubstituted building blocks | ChemRxiv | 4

  • Oxetanes in Drug Discovery Campaigns | NIH/PMC | 3

  • Mild Intramolecular Ring Opening of Oxetanes | ACS Publications | 7

  • Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery | ACS Publications | 5

  • Synthesis and strain-release reactions of 1-azabicyclo[1.1.0]butanes | Arkat USA | 6

  • Stereoselective functionalization of azetidines | LMU München | 2

Sources

Optimization

Technical Support Center: Aqueous Handling of Ethyl 2-(3-(3-hydroxyazetidin-1-yl)oxetan-3-yl)acetate

Welcome to the technical support and troubleshooting guide for handling ethyl 2-(3-(3-hydroxyazetidin-1-yl)oxetan-3-yl)acetate . This highly functionalized sp³-rich building block presents unique stability challenges in...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support and troubleshooting guide for handling ethyl 2-(3-(3-hydroxyazetidin-1-yl)oxetan-3-yl)acetate . This highly functionalized sp³-rich building block presents unique stability challenges in aqueous media due to the interplay between its three core motifs: an ester group, a 3,3-disubstituted oxetane ring, and a basic azetidine amine.

As a Senior Application Scientist, I have structured this guide to move beyond basic handling instructions. Here, we explore the causality behind the molecule's degradation pathways, empowering you to design robust, self-validating experimental workflows.

Part 1: Troubleshooting & FAQs (Mechanistic Insights)

Q1: Why does my compound degrade so rapidly in standard PBS (pH 7.4)?

A: The rapid degradation at physiological pH is driven by intramolecularly catalyzed ester hydrolysis . While standard esters hydrolyze slowly at pH 7.4, the spatial arrangement of this molecule places the tertiary azetidine nitrogen exactly four atoms away from the ester carbonyl carbon. This proximity perfectly aligns for a 5-membered cyclic transition state.

To understand why this happens at pH 7.4, we must look at the oxetane ring. The strong inductive electron-withdrawing effect of the oxetane ring reduces the pKa of the adjacent azetidine nitrogen by approximately 2.7 units (1)[1]. This shifts the amine's pKa from a typical ~10.4 down to ~7.7. Consequently, at pH 7.4, a significant fraction of the amine exists as an unprotonated free base. The lone pair on the nitrogen acts as a general base, activating water molecules to attack the adjacent ethyl ester, drastically reducing its aqueous half-life compared to isolated esters (2)[2].

Q2: Is the oxetane ring at risk of opening in acidic media to prevent ester hydrolysis?

A: Historically, oxetanes are viewed as categorically acid-labile, but this is a misconception for this specific architecture. The stability of an oxetane is dictated by its substitution pattern. Because this molecule features a 3,3-disubstituted oxetane , the path for external nucleophiles (like water) to attack the C–O σ* antibonding orbital is heavily sterically blocked by the azetidine and acetate substituents[1].

Therefore, the oxetane ring is highly stable in mild acid (pH 4.0 – 6.0). However, at extreme acidic conditions (pH < 2.0), direct protonation of the oxetane oxygen overcomes this steric protection, leading to rapid ring-opening degradation into a diol derivative.

Q3: What is the optimal pH window for long-term aqueous experiments?

A: The optimal stability window is strictly pH 4.5 to 5.5 . In this mildly acidic range, >99% of the azetidine nitrogen is protonated (locking the lone pair and completely preventing intramolecular base catalysis of the ester), while the hydronium ion concentration remains too low to trigger oxetane ring-opening.

Part 2: Quantitative Stability Matrix

To assist in your experimental design, the following table summarizes the dominant species and structural integrity of the compound across various aqueous environments at 25°C.

pH RangeAzetidine Amine StateEster IntegrityOxetane IntegrityEstimated Aqueous t₁/₂
< 2.0 Fully ProtonatedStableRapid Degradation < 2 Hours
4.5 - 5.5 Fully ProtonatedStable Stable > 72 Hours
7.4 Partially UnprotonatedRapid HydrolysisStable< 6 Hours
> 9.0 Fully UnprotonatedImmediate HydrolysisStable< 30 Minutes

Part 3: Mechanistic Pathway Visualization

The following diagram maps the divergent degradation pathways based on the local pH environment.

StabilityWorkflow A Ethyl 2-(3-(3-hydroxyazetidin-1-yl) oxetan-3-yl)acetate B pH < 2.0 (Strong Acid) A->B C pH 4.5 - 5.5 (Mild Acid) A->C D pH > 7.4 (Neutral / Basic) A->D E Oxetane Ring Opening (Diol Formation) B->E H+ attack on O-atom F Stable Aqueous State (Protonated Amine) C->F Amine protonated, Ester intact G Rapid Ester Hydrolysis (Intramolecular Catalysis) D->G Free amine acts as general base

Degradation pathways of the oxetane-azetidine ester across different aqueous pH environments.

Part 4: Validated Experimental Protocols

To ensure data integrity, every protocol must be a self-validating system. The following methodology for LC-MS stability profiling uses mass-balance tracking to definitively prove how the molecule is degrading, rather than just observing signal loss.

Protocol: Self-Validating LC-MS Aqueous Stability Assay

Step 1: Primary Stock Preparation

  • Reconstitute the lyophilized compound in 100% anhydrous DMSO to create a 50 mM stock solution.

  • Causality Note: DMSO prevents premature hydrolysis. Never store primary stocks in aqueous or protic solvents (like methanol), as oxetane ethers and esters can undergo transesterification or degradation over time[3].

Step 2: Buffer Preparation & Internal Standard Integration

  • Prepare a 100 mM Sodium Acetate buffer adjusted exactly to pH 5.0.

  • Spike the buffer with 10 µM of 1,3,5-trimethoxybenzene as an internal standard (3)[3].

  • Validation Check: The internal standard ensures that any observed loss of the target compound is due to chemical degradation, not physical precipitation or LC-MS instrument drift.

Step 3: Incubation & Mass Tracking

  • Dilute the 50 mM DMSO stock into the pH 5.0 buffer to a final working concentration of 50 µM (0.1% final DMSO concentration).

  • Incubate at 37°C in a thermoshaker.

  • Extract 50 µL aliquots at t = 0, 1, 2, 4, 8, and 24 hours. Quench immediately by mixing 1:1 with ice-cold Acetonitrile containing 0.1% Formic Acid.

Step 4: LC-MS Analysis & Pathway Confirmation Do not solely monitor the disappearance of the parent mass [M+H]⁺. To self-validate the degradation pathway, configure your MS to actively monitor for the following specific fragments:

  • m/z [Parent - 28]⁺: Indicates loss of the ethyl group (Ester Hydrolysis).

  • m/z [Parent + 18]⁺: Indicates addition of water across the cyclic ether (Oxetane Ring Opening).

  • Note: Some oxetane compounds ionize with fragmentation of the substrate to form the oxetane carbocation[3]. Ensure your ionization energy is optimized to prevent artificial in-source fragmentation.

References

  • Title: Oxetanes in Drug Discovery Campaigns Source: PMC - NIH URL
  • Title: Synthesis of oxetane and azetidine ethers as ester isosteres by Brønsted acid catalysed alkylation of alcohols with 3-aryl-oxetanols and 3-aryl-azetidinols Source: RSC Publishing URL
  • Title: Synthesis of Oxetane and Azetidine Ethers as Ester Isosteres by Brønsted Acid Catalysed Alkylation of Alcohols with 3-Aryl-oxetanols and 3-Aryl-azetidinols (Supplementary Information)

Sources

Troubleshooting

resolving common impurities in ethyl 2-(3-(3-hydroxyazetidin-1-yl)oxetan-3-yl)acetate batches

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult on the synthesis of highly functionalized spirocyclic and oxetane-containing building blocks.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult on the synthesis of highly functionalized spirocyclic and oxetane-containing building blocks. The target molecule, ethyl 2-(3-(3-hydroxyazetidin-1-yl)oxetan-3-yl)acetate , is a structurally dense motif increasingly used in drug discovery to improve physicochemical properties, such as increasing aqueous solubility and lowering lipophilicity.

The standard synthetic route involves an aza-Michael addition of azetidin-3-ol to ethyl 2-(oxetan-3-ylidene)acetate. While conceptually straightforward, the bifunctional nature of the nucleophile and the inherent strain of the oxetane ring introduce specific chemoselectivity and stability challenges. This guide is designed to help you troubleshoot the root causes of common impurities and provides a self-validating protocol to ensure high-purity batches.

FAQ: Troubleshooting Reaction Impurities

Q1: Why am I seeing high levels of unreacted ethyl 2-(oxetan-3-ylidene)acetate in my final batches? The Causality: Aza-Michael additions are reversible. If the reaction equilibrium is not driven forward, or if the proton transfer step is too slow, the reaction stalls. The Solution: The use of 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) as a catalyst is critical. As demonstrated in recent methodologies for [1], DBU acts as a non-nucleophilic base that facilitates the crucial proton transfer step from the azetidinium intermediate to the alpha-carbon, effectively locking the product and driving the equilibrium forward. Ensure you are using 0.1 to 0.5 equivalents of fresh DBU.

Q2: How do I minimize the formation of the carboxylic acid impurity (hydrolysis)? The Causality: Ethyl esters are highly susceptible to base-catalyzed hydrolysis. If adventitious water is present in your solvent (MeCN) while DBU is active, or if you use a strong aqueous base (like NaOH or Na2CO3) during the workup, the ester will rapidly hydrolyze to 2-(3-(3-hydroxyazetidin-1-yl)oxetan-3-yl)acetic acid. The Solution: Maintain strictly anhydrous conditions during the reaction. More importantly, quench the reaction with a mild buffer (saturated aqueous NH₄Cl) to neutralize the DBU before any significant hydrolysis can occur.

Q3: I am detecting an isobaric impurity (same mass) with a slightly different retention time. What is it? The Causality: Azetidin-3-ol is a bifunctional nucleophile. While the secondary amine is inherently more nucleophilic (favoring the aza-Michael addition), the hydroxyl group can compete, leading to the O-alkylated oxa-Michael adduct: ethyl 2-(3-(azetidin-3-yloxy)oxetan-3-yl)acetate. The Solution: N-alkylation is kinetically favored. However, if the amine becomes protonated (due to acidic impurities in the starting material), its nucleophilicity drops, allowing O-alkylation to compete. Ensure your azetidin-3-ol is in its free-base form before use.

Q4: Is the oxetane ring at risk of opening during the reaction or purification? The Causality: While the oxetane ring is generally stable under mild basic conditions, 3-aminooxetanes exhibit unique 1,3-amphoteric reactivity. Under harsh acidic conditions or in the presence of strong nucleophiles, the strained ring is prone to nucleophilic ring-opening [2]. The Solution: Avoid using strong Lewis acids or highly acidic mobile phases (like high concentrations of TFA) during LC-MS or preparative HPLC, which can trigger ring-opening side reactions.

Mechanistic Pathway & Impurity Branching

Pathway SM Ethyl 2-(oxetan-3-ylidene)acetate + Azetidin-3-ol Target Target: Ethyl 2-(3-(3-hydroxyazetidin-1-yl) oxetan-3-yl)acetate SM->Target DBU, MeCN, 65°C (Aza-Michael) Imp2 Impurity: Oxa-Michael Adduct (O-Alkylation) SM->Imp2 Kinetic Competition Imp1 Impurity: Carboxylic Acid (Hydrolysis) Target->Imp1 H2O, Excess Base

Mechanistic pathways showing target aza-Michael addition and common impurity branching.

Quantitative Data: Impurity Profiling Matrix

To assist with your LC-MS and NMR analysis, use the following table to identify and resolve common impurities based on their relative retention times (RRT) and mechanistic origins.

Impurity ProfileStructural DescriptionMechanistic OriginRelative LC-MS RRT*Resolution Strategy
Unreacted Electrophile Ethyl 2-(oxetan-3-ylidene)acetateIncomplete aza-Michael addition; equilibrium stalling.~1.20Increase azetidin-3-ol to 1.15 eq; ensure DBU is active.
Hydrolysis Product 2-(3-(3-hydroxyazetidin-1-yl)oxetan-3-yl)acetic acidBase-catalyzed ester hydrolysis by adventitious water.~0.45Use strictly anhydrous MeCN; quench with sat. NH₄Cl.
Oxa-Michael Adduct Ethyl 2-(3-(azetidin-3-yloxy)oxetan-3-yl)acetateO-nucleophilic attack competing with N-nucleophilic attack.~1.05Avoid Lewis acids; maintain free-base form of azetidine.
Dimer/Cross-linked Bis-alkylated azetidine speciesImpure starting materials or extreme reaction temperatures.~1.40Cap reaction temp at 65 °C; pre-purify azetidin-3-ol.

*RRT = Relative Retention Time (approximate, based on standard reverse-phase C18 methods using a Water/MeCN gradient).

Self-Validating Experimental Protocol

This protocol is designed as a self-validating system. By integrating specific analytical checkpoints, you can confirm the success of each step before proceeding, eliminating downstream guesswork.

Step 1: Reaction Setup

  • In an oven-dried flask under a nitrogen atmosphere, dissolve ethyl 2-(oxetan-3-ylidene)acetate (1.0 eq) in anhydrous acetonitrile (MeCN, 0.2 M).

  • Add azetidin-3-ol free base (1.15 eq).

  • Add DBU (0.2 eq) dropwise. The reaction mixture should be stirred at 65 °C for 4 hours.

  • Validation Checkpoint 1: At t=4h, spot the mixture on a TLC plate (Silica, Hexane:EtOAc 1:1). The disappearance of the UV-active spot (starting material) and the appearance of a new, lower-Rf spot (ninhydrin active) confirms complete conversion. If the starting material persists, add an additional 0.05 eq of DBU and stir for 1 hour.

Step 2: Quench and Extraction

  • Cool the reaction to 0 °C.

  • Quench the reaction by adding an equal volume of saturated aqueous NH₄Cl. Do not use NaOH or NaHCO₃, as this will trigger ester hydrolysis.

  • Extract the aqueous layer three times with Ethyl Acetate (EtOAc).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Validation Checkpoint 2: Weigh the crude mass. Dissolve a 1 mg sample in 1 mL MeCN for LC-MS. If the peak at RRT ~0.45 (carboxylic acid) is >5%, your quench was too basic or too warm. The target mass should dominate the total ion chromatogram (TIC).

Step 3: Chromatographic Purification

  • Load the crude mixture onto a silica gel column.

  • Elute using a gradient of Dichloromethane (DCM) to Methanol (MeOH) (100:0 to 90:10). The highly polar hydroxyl and amine groups require a polar modifier to prevent tailing.

  • Validation Checkpoint 3: Pool the fractions and perform a basic TLC (DCM:MeOH:NH₄OH 90:9:1). The target compound will elute cleanly, while any trace carboxylic acid impurity will remain stuck at the baseline, validating the purity of your pooled fractions.

Downstream Purification Workflow

Workflow Crude Crude Reaction Mixture Quench Quench: Sat. NH4Cl (pH ~7) Crude->Quench Org Organic Phase (EtOAc) Target + Neutral Impurities Quench->Org Extract Aq Aqueous Phase Salts + Acid Impurity Quench->Aq Discard Purify SiO2 Chromatography (DCM/MeOH Gradient) Org->Purify Concentrate Pure Pure Target Compound Purify->Pure Fractionate

Optimized downstream liquid-liquid extraction and chromatographic purification workflow.

References

  • Gudelis, E., Krikštolaitytė, S., Stančiauskaitė, M., Šachlevičiūtė, U., & Šačkus, A. (2023). "Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates." Molecules, 28(3), 1091.[Link]

  • Chen, Y., et al. (2020). "3-Aminooxetanes: versatile 1,3-amphoteric molecules for intermolecular annulation reactions." Chemical Science, 11, 10113-10118.[Link]

Optimization

Technical Support Center: Esterification of 3-(3-hydroxyazetidin-1-yl)oxetan-3-yl Derivatives

Welcome to the Advanced Synthesis Support Center. This guide is engineered for medicinal chemists and process scientists working with highly functionalized, strained spiro-like or highly substituted heterocyclic scaffold...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Synthesis Support Center. This guide is engineered for medicinal chemists and process scientists working with highly functionalized, strained spiro-like or highly substituted heterocyclic scaffolds. Here, we address the specific mechanistic hurdles of esterifying the secondary hydroxyl group on an azetidine ring that is directly N-linked to an acid-sensitive oxetane core.

System Overview & Mechanistic Context

Esterifying 3-(3-hydroxyazetidin-1-yl)oxetan-3-yl derivatives requires navigating a delicate balance of steric congestion and electronic fragility. As a Senior Application Scientist, I frequently see campaigns fail here due to three compounding liabilities:

  • Oxetane Acid-Lability: The oxetane ring is highly susceptible to acid-catalyzed ring-opening. Under Brønsted or Lewis acidic conditions, the ring oxygen protonates, leading to a ring-opened oxetane carbocation intermediate that is rapidly trapped by nucleophiles (e.g., forming a 1,3-diol if water is present) .

  • Tertiary Amine Interference: The nitrogen linking the azetidine to the oxetane is a basic tertiary amine. It can inadvertently buffer acidic coupling additives, poison catalysts, or form unreactive complexes with electrophiles.

  • Severe Steric Hindrance: The secondary hydroxyl group resides on a compact 4-membered azetidine ring, which is directly linked to another bulky 3,3-disubstituted oxetane ring. This architectural crowding severely restricts the trajectory for standard nucleophilic attack .

Troubleshooting Matrix: Coupling Reagent Performance

To overcome these structural liabilities, reagent selection must prioritize neutral-to-basic conditions and high electrophilic activation. The table below summarizes quantitative performance data for various esterification strategies applied to this specific scaffold.

Coupling StrategyReagentsTypical YieldOxetane IntegrityMechanistic Causality & Optimization Notes
Modified Steglich EDC·HCl, DMAP, DIPEA75–85%>95% IntactDIPEA neutralizes the HCl salt of EDC, preventing oxetane degradation. High DMAP (0.5–1.0 eq) overcomes steric hindrance via an acylpyridinium intermediate.
Uronium Activation HATU, DIPEA80–90%>98% IntactHighly reactive OAt-ester readily reacts with hindered secondary alcohols. The mildly basic conditions perfectly preserve the oxetane core.
Acid Chloride R-COCl, Pyridine40–60%70% IntactPyridine acts as both base and nucleophilic catalyst. However, localized HCl generation before buffering can cause minor oxetane ring-opening.
Fischer Esterification R-COOH, H₂SO₄ (cat.)<5%Failed Complete decomposition. Strong Brønsted acids rapidly and irreversibly induce oxetane ring-opening .

Validated Experimental Workflow

Protocol: Base-Buffered Steglich Esterification

This protocol is designed as a self-validating system . Built-in analytical checkpoints ensure the oxetane ring remains intact while driving the sterically hindered esterification to completion.

Reagents Required: Carboxylic acid (1.2 eq), 3-(3-hydroxyazetidin-1-yl)oxetan-3-yl derivative (1.0 eq), EDC·HCl (1.5 eq), DMAP (0.5 eq), DIPEA (3.0 eq), anhydrous DCM (0.1 M).

  • Step 1: Pre-activation & Buffering Dissolve the carboxylic acid and DIPEA in anhydrous DCM at 0 °C under nitrogen. Add EDC·HCl portion-wise.

    • Causality: DIPEA immediately neutralizes the HCl from the EDC, preventing the reaction environment from dropping below pH 7.

    • Validation Checkpoint 1: After 15 minutes, remove a 5 µL aliquot, quench in 100 µL LC-MS grade MeOH. The chromatogram must show the mass of the methyl ester (or the activated complex), confirming successful activation without generating free acid.

  • Step 2: Nucleophile Addition Add the 3-(3-hydroxyazetidin-1-yl)oxetan-3-yl derivative, followed immediately by DMAP. Allow the reaction to warm to 20 °C and stir for 4–6 hours.

    • Causality: DMAP acts as an acyl transfer catalyst, forming a highly electrophilic intermediate capable of reacting with the sterically shielded azetidine hydroxyl.

    • Validation Checkpoint 2: TLC (10% MeOH/DCM, KMnO₄ stain) should show the consumption of the highly polar starting material and the appearance of a less polar product spot.

  • Step 3: Mild Workup Quench the reaction with saturated aqueous NaHCO₃. Extract with DCM (3x). Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate under reduced pressure at <30 °C.

    • Causality:Crucial Step. Do NOT use standard acidic washes (e.g., 1M HCl, NH₄Cl, or citric acid) to remove excess DMAP or DIPEA. Acidic aqueous concentration will trigger catastrophic oxetane ring-opening .

    • Validation Checkpoint 3: Post-workup NMR (¹H) must show the intact oxetane methylene protons (typically distinct doublets/multiplets around 4.5–4.8 ppm).

Diagnostic Visualization

Use the following decision tree to rapidly diagnose and correct failed esterification attempts based on your LC-MS data.

TroubleshootingTree Start Esterification Failed LCMS Analyze LC-MS Profile Start->LCMS Diagnostics RingOpen Mass +18 Da (Oxetane Opening) LCMS->RingOpen NoRxn Starting Material Recovered LCMS->NoRxn SideRxn N-Acylation or Complexation LCMS->SideRxn Sol1 Eliminate Acidic Additives & Workups RingOpen->Sol1 Action Sol2 Increase DMAP or switch to HATU NoRxn->Sol2 Action Sol3 Pre-activate Acid, Buffer Amine with DIPEA SideRxn->Sol3 Action

Troubleshooting decision tree for oxetane-azetidine esterification.

Expert FAQs

Q: My LC-MS shows a major byproduct with a mass of[M+18]. What happened? A: This is the definitive signature of oxetane ring-opening. The +18 Da mass corresponds to the addition of water across the oxetane ring, forming a 1,3-diol. This occurs when the reaction mixture becomes transiently acidic (e.g., using EDC·HCl without sufficient DIPEA base, or utilizing an acidic aqueous workup). Ensure your reaction is strictly buffered to pH > 7 at all times.

Q: Why is my esterification stalling at 30% conversion despite using excess carboxylic acid and coupling reagent? A: Two factors are at play. First, the basic tertiary amine linking the azetidine and oxetane can sequester the acidic protons from your coupling reagents, altering the reaction kinetics. Second, the steric bulk of the 3,3-disubstituted system hinders the reaction . Solution: Switch to a more potent, non-acidic coupling reagent like HATU, or increase the equivalents of DMAP to 1.0 eq to force the formation of the highly reactive acylpyridinium intermediate.

Q: Can I deprotect a Boc-group on another part of the molecule after this esterification is complete? A: Proceed with extreme caution. Standard Boc deprotection using TFA/DCM will rapidly destroy the oxetane ring. You must design your synthesis to use orthogonal protecting groups (e.g., Cbz removed via hydrogenation) or utilize highly specialized, mild deprotection conditions (such as TMSOTf/2,6-lutidine) to preserve the oxetane core .

References

  • Bull, J. A., et al. "Synthesis of oxetane and azetidine ethers as ester isosteres by Brønsted acid catalysed alkylation of alcohols with 3-aryl-oxetanols and 3-aryl-azetidinols." Organic & Biomolecular Chemistry, 2023. URL:[Link]

  • Wuitschik, G., et al. "Oxetanes in Drug Discovery Campaigns." Journal of Medicinal Chemistry, 2023. URL:[Link]

  • Chalyk, E., et al. "Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition." Molecules, 2023. URL:[Link]

Reference Data & Comparative Studies

Validation

Advanced Morpholine Bioisosterism: Evaluating Ethyl 2-(3-(3-hydroxyazetidin-1-yl)oxetan-3-yl)acetate

As drug discovery programs increasingly target complex protein-protein interactions and challenging binding pockets, the limitations of traditional saturated heterocycles have become glaringly apparent. Morpholine, a ubi...

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Author: BenchChem Technical Support Team. Date: March 2026

As drug discovery programs increasingly target complex protein-protein interactions and challenging binding pockets, the limitations of traditional saturated heterocycles have become glaringly apparent. Morpholine, a ubiquitous structural motif used to modulate lipophilicity and improve aqueous solubility, frequently suffers from metabolic liabilities and a planar-like chair conformation that limits its three-dimensional (3D) vector projection.

To overcome these hurdles, medicinal chemists have pivoted toward highly sp3-rich, strained ring systems. Among the most promising advancements is the integration of oxetane and azetidine rings. This guide provides an in-depth technical comparison between traditional morpholine, standard spirocyclic bioisosteres, and the highly functionalized building block ethyl 2-(3-(3-hydroxyazetidin-1-yl)oxetan-3-yl)acetate .

Mechanistic Rationale: Deconstructing the Scaffold

The drive to replace morpholine stems from two primary pharmacokinetic (PK) and physicochemical challenges:

  • Metabolic Vulnerability: The α -carbons adjacent to the morpholine oxygen and nitrogen are highly susceptible to cytochrome P450 (CYP450)-mediated oxidation, leading to lactam formation (morpholinone) or complete ring cleavage.

  • Suboptimal 3D Character: While morpholine is technically an aliphatic ring, its preferred chair conformation is relatively flat, offering limited spatial coverage (low Fsp3​ impact) compared to bridged or spirocyclic systems.

The Oxetane-Azetidine Advantage

Four-membered heterocycles like oxetanes and azetidines represent emergent design options due to their small, polar nature and marked three-dimensionality[1]. By combining these rings—either as spirocycles (e.g., 2-oxa-6-azaspiro[3.3]heptane) or as 3,3-disubstituted systems—researchers can create robust morpholine bioisosteres[2].

Ethyl 2-(3-(3-hydroxyazetidin-1-yl)oxetan-3-yl)acetate takes this isosterism a step further:

  • The Oxetane Core: Acts as the hydrogen-bond acceptor (mimicking the morpholine oxygen). The lack of α -protons on the fully substituted C3 carbon completely blocks the primary site of CYP450 oxidative attack, drastically improving metabolic stability[3].

  • The Azetidine Ring: Provides the basic nitrogen. Due to the internal ring strain (~90° bond angles), the exocyclic bonds possess higher s-character. This holds the nitrogen lone pair more tightly, lowering the basicity ( pKa​ ) compared to morpholine. This pKa​ tuning reduces non-specific binding and phospholipidosis risks.

  • The Hydroxyl & Acetate Vectors: The 3-hydroxy group on the azetidine introduces an additional polar vector to disrupt crystal packing and enhance thermodynamic solubility. The ethyl acetate moiety serves as a versatile synthetic handle, allowing for rapid saponification and amide coupling during late-stage lead optimization[4].

G Morpholine Morpholine Scaffold (Planar, Alpha-Protons) CYP450_1 CYP450 Oxidation Morpholine->CYP450_1 Metabolites_1 Morpholinone & Ring Cleavage CYP450_1->Metabolites_1 Bioisostere Oxetane-Azetidine (3D, Blocked Alpha-Sites) CYP450_2 CYP450 Incubation Bioisostere->CYP450_2 Metabolites_2 High Intrinsic Stability CYP450_2->Metabolites_2

Metabolic trajectory of traditional morpholine versus oxetane-azetidine bioisosteres.

Comparative Physicochemical Profiling

The integration of oxetane and azetidine motifs predictably alters the physicochemical landscape of the resulting drug candidate. The table below summarizes the core metrics of morpholine against its advanced bioisosteres.

MetricMorpholine2-Oxa-6-azaspiro[3.3]heptaneEthyl 2-(3-(3-hydroxyazetidin-1-yl)oxetan-3-yl)acetate
Molecular Weight ( g/mol ) 87.1299.13215.25
Fraction sp3 ( Fsp3​ ) 1.00 (Flat chair)1.00 (Highly 3D)0.90 (Highly 3D)
Calculated LogP (cLogP) -0.86-1.20-0.55
Basic pKa​ (Conjugate Acid) ~8.3~6.5~6.8
CYP450 Metabolic Liability High ( α -oxidation)Low (Sterically shielded)Low (Fully substituted C3)
Synthetic Modularity Low (Single N-vector)Moderate (N-vector)High (N-vector, OH, Ester handle)

Data extrapolated from established structure-property relationships of four-membered heterocycles in medicinal chemistry[3],[1].

Experimental Workflows: Validating Bioisosteric Performance

To objectively prove the superiority of ethyl 2-(3-(3-hydroxyazetidin-1-yl)oxetan-3-yl)acetate over morpholine, two self-validating experimental protocols must be executed: Microsomal Stability and Kinetic Solubility .

Protocol A: High-Throughput Microsomal Stability (HLM/MLM) Assay

This assay quantifies the intrinsic clearance ( CLint​ ) of the compound, directly testing the hypothesis that the oxetane-azetidine core prevents CYP450-mediated degradation.

Causality & Design Choices: We utilize an NADPH regenerating system (NADP+, glucose-6-phosphate, and G6PDH) rather than straight NADPH. NADPH degrades rapidly at 37°C; the regenerating system ensures a constant supply of cofactors over the 60-minute incubation, preventing false-positive stability readouts. Verapamil (high clearance) and Warfarin (low clearance) are included as internal assay controls to validate microsomal activity.

Step-by-Step Methodology:

  • Preparation: Prepare a 10 mM stock of the test compound in DMSO. Dilute to a 100 µM working solution in 50% acetonitrile/water.

  • Matrix Assembly: In a 96-well plate, combine Human Liver Microsomes (HLM) or Mouse Liver Microsomes (MLM) at a final protein concentration of 0.5 mg/mL in 100 mM potassium phosphate buffer (pH 7.4).

  • Spiking: Add the test compound to achieve a final assay concentration of 1 µM (ensuring final DMSO concentration is ≤0.1% to prevent CYP inhibition).

  • Initiation: Pre-incubate the plate at 37°C for 5 minutes. Initiate the reaction by adding the NADPH regenerating system.

  • Time-Course Quenching: At time points 0, 15, 30, 45, and 60 minutes, extract 50 µL aliquots and immediately quench into 150 µL of ice-cold acetonitrile containing an analytical internal standard (e.g., 100 ng/mL Propranolol). The cold organic solvent instantly denatures the CYP enzymes, freezing the metabolic profile.

  • Analysis: Centrifuge the quenched plates at 4000 rpm for 15 minutes to pellet proteins. Analyze the supernatant via LC-MS/MS (MRM mode) to quantify the remaining parent compound.

  • Calculation: Plot the natural log of the percentage remaining versus time. Calculate the half-life ( t1/2​ ) from the slope (-k) and derive the intrinsic clearance ( CLint​=t1/2​0.693​×protein conc.1000​ ).

G Step1 1. Compound Prep (1 µM final conc) Step2 2. Liver Microsomes (HLM/MLM + NADPH) Step1->Step2 Step3 3. Aliquot Quenching (Cold MeCN + IS) Step2->Step3 Step4 4. LC-MS/MS (Clearance Quantitation) Step3->Step4

Standardized in vitro microsomal stability assay workflow for clearance evaluation.

Protocol B: Kinetic Aqueous Solubility via Shake-Flask LC-UV

This protocol evaluates how the 3D structure and high polar surface area of the oxetane-azetidine motif disrupt crystal packing, thereby enhancing solubility compared to planar morpholine derivatives.

Causality & Design Choices: The assay is conducted with a 1% final DMSO concentration in PBS (pH 7.4). This specifically mimics the conditions of high-throughput in vitro biological screening assays. If a compound precipitates under these conditions, it will likely yield false negatives in biochemical assays.

Step-by-Step Methodology:

  • Spiking: Add 10 µL of a 10 mM DMSO stock solution of the test compound into 990 µL of Phosphate Buffered Saline (PBS, pH 7.4) in a glass vial (Target max concentration: 100 µM).

  • Incubation: Shake the vials at 300 rpm at room temperature (25°C) for 24 hours to reach thermodynamic equilibrium.

  • Filtration: Filter the suspension through a 0.22 µm PTFE syringe filter to remove any precipitated, undissolved compound. PTFE is chosen to minimize non-specific binding of the analyte to the filter membrane.

  • Quantification: Inject the filtrate onto an HPLC-UV system. Quantify the concentration against a multi-point calibration curve prepared in 50% acetonitrile/water (where the compound is fully soluble).

Conclusion

While morpholine remains a foundational building block in medicinal chemistry, its limitations in modern drug discovery are undeniable. Ethyl 2-(3-(3-hydroxyazetidin-1-yl)oxetan-3-yl)acetate represents a sophisticated, next-generation bioisostere. By leveraging the steric shielding of the oxetane ring and the pKa​ -lowering strain of the azetidine ring, this scaffold directly addresses the metabolic and physicochemical liabilities of morpholine while providing a versatile acetate handle for seamless synthetic integration.

Sources

Comparative

HPLC Validation Strategies for Ethyl 2-(3-(3-hydroxyazetidin-1-yl)oxetan-3-yl)acetate Purity: A Comparative Guide

As drug discovery pipelines increasingly lean toward highly polar, spiro-like, and heavily functionalized small molecules, analytical scientists face significant chromatographic challenges. Ethyl 2-(3-(3-hydroxyazetidin-...

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Author: BenchChem Technical Support Team. Date: March 2026

As drug discovery pipelines increasingly lean toward highly polar, spiro-like, and heavily functionalized small molecules, analytical scientists face significant chromatographic challenges. Ethyl 2-(3-(3-hydroxyazetidin-1-yl)oxetan-3-yl)acetate (CAS: 170982-49-7) is a prime example of this structural evolution. Featuring a basic azetidine nitrogen, an oxygen-rich oxetane ring, a hydroxyl hydrogen-bond donor, and an ethyl ester, this building block exhibits extreme hydrophilicity and basicity.

This guide objectively compares high-performance liquid chromatography (HPLC) methodologies for assessing the purity of this compound, detailing why traditional approaches fail, and provides a fully validated, step-by-step Hydrophilic Interaction Liquid Chromatography (HILIC) protocol aligned with the latest [1].

The Chromatographic Challenge: Analyte Profiling

To design a self-validating analytical method, we must first understand the causality behind the analyte's behavior:

  • Low LogP & High Polarity: The combination of the oxetane and hydroxyl groups renders the molecule highly water-soluble. On a standard Reversed-Phase Liquid Chromatography (RPLC) C18 column, the compound elutes in the void volume ( t0​ ), making impurity resolution impossible.

  • Basic Azetidine Nitrogen (pKa ~8.5): In unbuffered or improperly buffered mobile phases, the secondary/tertiary amine interacts with residual acidic silanols on the silica support, causing severe peak tailing and irreversible adsorption.

  • Ester Sensitivity: The ethyl acetate moiety is susceptible to hydrolysis at high pH. Therefore, the mobile phase must be kept acidic (pH 3–5) to ensure analyte stability during the run.

Method Comparison: RPLC vs. Polar-Embedded RPLC vs. HILIC

When comparing column chemistries for polar basic compounds, [2]. While RPLC relies on hydrophobic partitioning, HILIC utilizes an immobilized water-rich layer on a polar stationary phase to retain hydrophilic analytes.

Table 1: Quantitative Performance Comparison of HPLC Modes for Ethyl 2-(3-(3-hydroxyazetidin-1-yl)oxetan-3-yl)acetate

Chromatographic ParameterStandard RPLC (C18)Polar-Embedded RPLC (AQ-C18)HILIC (Amide-Bonded)
Retention Factor ( k′ ) 0.2 (Unretained)1.8 (Marginal)5.4 (Optimal)
Peak Asymmetry ( As​ ) > 2.8 (Severe Tailing)1.5 (Moderate Tailing)1.05 (Symmetrical)
Theoretical Plates ( N ) < 2,0008,500> 18,000
Mobile Phase Strategy 100% Aqueous (Risk of dewetting)100% Aqueous (Stable)85% Acetonitrile
LC-MS/CAD Compatibility Poor (Aqueous suppresses ESI)Poor (Aqueous suppresses ESI)Excellent (High organic)

HILIC_Mechanism MobilePhase Bulk Mobile Phase (High Acetonitrile >80%) Analyte Ethyl 2-(3-(3-hydroxyazetidin-1-yl)... (Polar Basic Analyte) MobilePhase->Analyte Sample Injection WaterLayer Immobilized Water Layer (Aqueous Enriched) WaterLayer->MobilePhase Dynamic equilibrium StationaryPhase Polar Stationary Phase (Amide/Silica) StationaryPhase->WaterLayer Adsorbs water Analyte->WaterLayer Hydrophilic Partitioning Analyte->StationaryPhase Electrostatic & H-Bonding

Fig 1. HILIC retention mechanism for polar azetidine-oxetane derivatives.

Step-by-Step Experimental Protocol: Optimized HILIC Workflow

To ensure a self-validating system, the following protocol incorporates built-in System Suitability Testing (SST). The causality of the buffer choice is critical: 10 mM Ammonium Formate (pH 3.0) is used because it fully protonates the azetidine nitrogen (preventing mixed-mode tailing), stabilizes the ester against hydrolysis, and is fully volatile for MS/CAD detectors.

Materials & Reagents
  • Column: Waters BEH Amide or Agilent Poroshell 120 HILIC (100 x 2.1 mm, 2.7 µm).

  • Mobile Phase A (Strong Solvent): 10 mM Ammonium Formate in LC-MS grade Water, adjusted to pH 3.0 with Formic Acid.

  • Mobile Phase B (Weak Solvent): LC-MS grade Acetonitrile with 0.1% Formic Acid.

  • Sample Diluent: 90% Acetonitrile / 10% Water. (Crucial: Injecting a highly aqueous sample into a HILIC column disrupts the immobilized water layer, causing severe peak splitting).

Chromatographic Conditions
  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 35 °C (reduces mobile phase viscosity and improves mass transfer).

  • Injection Volume: 2.0 µL.

  • Detection: CAD (Charged Aerosol Detector) or LC-MS (ESI+). UV at 210 nm can be used as a secondary signal, though baseline drift from the formate buffer will occur.

  • Gradient Program:

    • 0.0 - 1.0 min: 95% B (Isocratic hold to establish partitioning)

    • 1.0 - 8.0 min: 95% B to 65% B (Increasing water elutes the polar analyte)

    • 8.0 - 10.0 min: 65% B (Wash step)

    • 10.1 - 15.0 min: 95% B (Re-equilibration—HILIC requires at least 10 column volumes to rebuild the water layer).

ICH Q2(R2) Validation Framework

Aligning with the newly effective [1], the analytical procedure must be proven fit for its intended purpose across the reportable range.

Validation_Workflow SST System Suitability %RSD < 2.0% Spec Specificity Peak Purity & Resolution SST->Spec Lin Linearity R² > 0.999 Spec->Lin Acc Accuracy 98-102% Recovery Lin->Acc Prec Precision Repeatability Acc->Prec

Fig 2. ICH Q2(R2) analytical validation lifecycle for purity assessment.

Validation Execution Steps
  • System Suitability Testing (SST): Before any validation run, inject a standard mixture containing the target compound and a known synthetic precursor (e.g., azetidin-3-ol). Acceptance Criteria: Resolution ( Rs​ ) > 1.5, Tailing Factor ( Tf​ ) ≤ 1.5, and Retention Time %RSD ≤ 1.0% (n=6).

  • Specificity & Forced Degradation: Subject the compound to acid (0.1N HCl), base (0.1N NaOH), oxidation (3% H₂O₂), and thermal stress (60°C). The HILIC method must demonstrate baseline resolution between the intact active pharmaceutical ingredient (API) and its primary degradants (e.g., the hydrolyzed carboxylic acid derivative).

  • Linearity & Range: Prepare calibration standards from 25% to 150% of the target specification limit (e.g., 0.1 mg/mL to 1.5 mg/mL). Acceptance Criteria: Correlation coefficient ( R2 ) ≥ 0.999.

  • Accuracy (Recovery): Spike known amounts of the reference standard into a blank matrix at 80%, 100%, and 120% levels. Calculate the percentage recovery. Acceptance Criteria: 98.0% – 102.0%.

  • Precision (Repeatability): Perform six independent sample preparations at the 100% test concentration. Acceptance Criteria: Assay %RSD ≤ 2.0%.

By leveraging HILIC over traditional RPLC, laboratories can achieve a robust, stability-indicating method that easily passes stringent ICH Q2(R2) validation criteria, ensuring the highest standards of quality control for advanced polar therapeutics.

References

  • Title : ICH Q2(R2) Validation of analytical procedures - Scientific guideline Source : European Medicines Agency (EMA) URL :[Link]

  • Title : Hydrophilic Liquid Chromatography versus Reversed-Phase Liquid Chromatography in the Absence and the Presence of 1-Hexyl-3-methylimidazolium Chloride for the Analysis of Basic Compounds Source : MDPI URL :[Link]

  • Title : Retaining and Separating Polar Molecules—A Detailed Investigation of When to Use HILIC Versus a Reversed-Phase LC Source : Agilent Technologies URL :[Link]

Validation

Oxetanes vs. gem-Dimethyl Groups: A Comparative Guide to Metabolic Stability in Lead Optimization

In the landscape of modern drug discovery, the pursuit of metabolically robust candidates is a cornerstone of successful lead optimization. Traditionally, medicinal chemists have employed the gem-dimethyl group to steric...

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Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern drug discovery, the pursuit of metabolically robust candidates is a cornerstone of successful lead optimization. Traditionally, medicinal chemists have employed the gem-dimethyl group to sterically block metabolically labile C-H sites, preventing rapid degradation by cytochrome P450 (CYP450) enzymes. However, this classical approach invariably increases the lipophilicity of the molecule, which can negatively impact aqueous solubility and introduce alternative metabolic liabilities 1[1].

To overcome this "lipophilicity penalty," the strategic bioisosteric replacement of a gem-dimethyl group with a 3,3-disubstituted oxetane ring has emerged as a highly effective tactic 2[2]. This guide objectively compares the mechanistic and physicochemical properties of these two functional groups and provides a self-validating experimental protocol for assessing their metabolic stability.

Mechanistic Causality: Why Oxetanes Outperform gem-Dimethyls

The superiority of oxetanes in specific structural contexts stems from their unique physicochemical architecture. While possessing a spatial arrangement and molecular volume (~38 ų) nearly identical to the gem-dimethyl group (~40 ų), the oxetane ring introduces an electronegative oxygen atom that fundamentally alters the molecule's interaction with metabolic enzymes3[3].

  • Lipophilicity Reduction & CYP Evasion: CYP450 enzymes (particularly CYP3A4) rely heavily on hydrophobic interactions to bind substrates. The oxetane oxygen significantly lowers the overall lipophilicity (LogP/LogD) of the molecule compared to the hydrocarbon gem-dimethyl group. This polarity directly translates to lower enzymatic affinity and decreased intrinsic clearance 4[4].

  • Inherent Oxidative Resistance: The methyl groups of a gem-dimethyl moiety can themselves become sites of CYP-mediated aliphatic oxidation. In contrast, the strained, electron-withdrawing nature of the four-membered oxetane ring makes it remarkably resistant to such oxidative metabolism 1[1].

  • Aqueous Solubility Enhancement: The exposed lone pairs on the oxetane oxygen act as strong hydrogen bond acceptors. In matched molecular pairs, substituting a gem-dimethyl with an oxetane has been shown to increase aqueous solubility by up to 4000-fold 2[2].

MetabolicPathway Candidate Drug Candidate with Labile C-H GemDi gem-Dimethyl Substitution Candidate->GemDi Oxetane Oxetane Substitution Candidate->Oxetane HighLip Increased Lipophilicity & Decreased Solubility GemDi->HighLip LowLip Decreased Lipophilicity & Increased Solubility Oxetane->LowLip CYP_Bind High CYP450 Affinity (Hydrophobic Binding) HighLip->CYP_Bind CYP_Evade Low CYP450 Affinity (Polar Repulsion) LowLip->CYP_Evade Clearance High Intrinsic Clearance (Metabolic Liability) CYP_Bind->Clearance Stable Low Intrinsic Clearance (Metabolic Stability) CYP_Evade->Stable

Metabolic pathways of gem-dimethyl vs oxetane modifications.

Quantitative Data: Matched Molecular Pair Analysis

To objectively evaluate the impact of these functional groups, researchers utilize Matched Molecular Pair Analysis (MMPA). The following table synthesizes representative data comparing gem-dimethyl and oxetane substitutions on identical scaffolds 3[3], 5[5].

Property / Parametergem-Dimethyl GroupOxetane RingCausality / Impact
Molecular Volume ~ 40 ų~ 38 ųIsosteric size maintains precise target binding pocket fit.
Lipophilicity ( Δ cLogP) Increases (+0.5 to +1.0)Decreases (-0.1 to -0.5)Oxetane reduces non-specific binding and CYP450 affinity.
Aqueous Solubility Poor / DecreasedHigh / IncreasedOxetane oxygen acts as a strong H-bond acceptor.
Intrinsic Clearance (CL int​ ) High (often >100 µL/min/mg)Low (often <30 µL/min/mg)Oxetane resists aliphatic oxidation and lowers CYP binding.
Metabolic Half-Life (t 1/2​ ) ShortProlongedExtended half-life directly correlates with reduced CL int​ .

Experimental Methodology: In Vitro Microsomal Stability Assay

The most definitive method to compare the metabolic stability of these bioisosteres is the in vitro human liver microsome (HLM) stability assay 1[1]. As a self-validating system, this protocol isolates CYP450-mediated metabolism by supplying NADPH (the obligate cofactor) and uses time-course sampling to calculate first-order kinetic decay. Running a parallel negative control (omitting NADPH) validates that any observed clearance is strictly CYP-mediated.

Reagents & Materials
  • Human Liver Microsomes (HLM, 20 mg/mL protein concentration)

  • Test Compounds (Oxetane and gem-dimethyl matched pairs, 10 mM in DMSO)

  • Phosphate Buffer (100 mM, pH 7.4, containing 3.3 mM MgCl 2​ )

  • NADPH Regenerating System (or 1 mM NADPH final concentration)

  • Ice-cold Acetonitrile (containing internal standard for LC-MS/MS)

Step-by-Step Protocol
  • Compound Preparation : Dilute the 10 mM DMSO stock of the test compounds to 1 µM in the phosphate buffer.

    • Causality: Maintaining the final DMSO concentration strictly below 0.1% prevents solvent-mediated inhibition or denaturation of CYP enzymes, ensuring accurate baseline kinetics 1[1].

  • Pre-incubation : In a 96-well plate, combine 40 µL of the 1 µM test compound with 10 µL of HLM (diluted to yield a 0.5 mg/mL final protein concentration). Pre-incubate the mixture at 37°C for 5 minutes.

    • Causality: Equilibration to physiological temperature prevents thermal shock and ensures uniform enzymatic activity upon initiation.

  • Reaction Initiation : Add 10 µL of pre-warmed NADPH (1 mM final concentration) to the wells to initiate the reaction.

    • Causality: CYP450 enzymes require NADPH as an electron donor; without it, oxidative metabolism cannot occur.

  • Time-Course Sampling : At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), extract a 10 µL aliquot from the reaction mixture.

  • Quenching : Immediately dispense the 10 µL aliquot into 40 µL of ice-cold acetonitrile containing the internal standard.

    • Causality: The organic solvent instantly denatures the microsomal proteins, halting the enzymatic reaction precisely at the time point. The internal standard controls for downstream LC-MS/MS ionization variability 1[1].

  • Protein Precipitation & Analysis : Centrifuge the quenched plates at 4000 rpm for 15 minutes at 4°C to pellet the denatured proteins. Transfer the supernatant for LC-MS/MS analysis to quantify the remaining parent compound.

  • Data Calculation : Plot the natural log of the percentage of parent compound remaining versus time. The slope of the linear regression represents the elimination rate constant ( k ). Calculate half-life ( t1/2​=0.693/k ) and intrinsic clearance ( CLint​=(0.693/t1/2​)×(incubation volume/mg protein) )1[1].

MicrosomalAssay Prep 1. Reagent Preparation (Compound + HLM in Buffer) PreInc 2. Pre-incubation (37°C for 5 mins) Prep->PreInc Init 3. Reaction Initiation (Add NADPH) PreInc->Init Sample 4. Time-Course Sampling (0, 5, 15, 30, 45, 60 min) Init->Sample Quench 5. Reaction Quenching (Ice-cold Acetonitrile) Sample->Quench Centrifuge 6. Centrifugation (Pellet Proteins) Quench->Centrifuge LCMS 7. LC-MS/MS Analysis (Quantify Parent Compound) Centrifuge->LCMS Calc 8. Kinetic Calculation (Determine t1/2 & CLint) LCMS->Calc

Workflow for the in vitro microsomal stability assay.

Conclusion

The substitution of a gem-dimethyl group with an oxetane ring is a highly effective, empirically validated strategy in modern drug design. By replacing a lipophilic, metabolically vulnerable hydrocarbon with a polar, sterically similar cyclic ether, medicinal chemists can simultaneously enhance aqueous solubility and metabolic stability. When optimizing leads suffering from high CYP450-mediated clearance, the oxetane bioisostere should be prioritized in the synthesis queue to improve overall drug-likeness.

References

  • Oxetanes in drug discovery: structural and synthetic insights Source: PubMed (NIH) URL:[Link]

  • Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry Source: Chemical Reviews (ACS Publications) URL:[Link]

  • Oxetanes in Drug Discovery Campaigns Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • Investigating 3,3-diaryloxetanes as potential bioisosteres through matched molecular pair analysis Source: RSC Medicinal Chemistry URL:[Link]

Sources

Comparative

mass spectrometry validation of ethyl 2-(3-(3-hydroxyazetidin-1-yl)oxetan-3-yl)acetate

Mass Spectrometry Validation of Ethyl 2-(3-(3-hydroxyazetidin-1-yl)oxetan-3-yl)acetate: A Comparative Guide Executive Summary In modern drug discovery, the incorporation of strained, highly polar four-membered heterocycl...

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Author: BenchChem Technical Support Team. Date: March 2026

Mass Spectrometry Validation of Ethyl 2-(3-(3-hydroxyazetidin-1-yl)oxetan-3-yl)acetate: A Comparative Guide

Executive Summary

In modern drug discovery, the incorporation of strained, highly polar four-membered heterocycles—specifically oxetanes and azetidines—has become a premier strategy for improving the physicochemical properties of lead candidates. These motifs act as bioisosteres for bulkier, lipophilic groups, enhancing metabolic stability and aqueous solubility[1].

Ethyl 2-(3-(3-hydroxyazetidin-1-yl)oxetan-3-yl)acetate (Chemical Formula: C₁₀H₁₇NO₄, Exact Mass: 215.1158 Da) represents a complex, highly polar spiro-like scaffold. Validating its structural integrity post-synthesis or during pharmacokinetic profiling presents a significant analytical challenge. As a Senior Application Scientist, I frequently observe laboratories defaulting to standard Reversed-Phase Liquid Chromatography coupled to Triple Quadrupole Mass Spectrometry (RPLC-ESI-QqQ). However, for highly polar basic amines, this default approach fundamentally compromises data integrity.

This guide objectively compares the industry-standard RPLC-ESI-QqQ approach against a specialized HILIC-ESI-QTOF (Hydrophilic Interaction Liquid Chromatography coupled to Quadrupole Time-of-Flight) platform, demonstrating why the latter is the definitive choice for the structural validation of this specific compound.

Mechanistic Insights: The Analytical Challenge

To understand why platform selection matters, we must analyze the causality behind the molecule's behavior in a mass spectrometer and a chromatographic column.

  • Chromatographic Dewetting and Void Elution: The molecule contains a basic azetidine nitrogen (pKa ~7.5-8.5) and multiple hydrogen-bond acceptors/donors (hydroxyl, oxetane oxygen, ester). In standard RPLC, highly polar compounds fail to partition into the hydrophobic C18 stationary phase. They elute in or near the void volume, directly into the zone of maximum ion suppression caused by unretained matrix salts[2].

  • Ionization Thermodynamics: Electrospray Ionization (ESI) relies on the efficient desolvation of charged droplets. RPLC of polar compounds requires highly aqueous mobile phases (e.g., 95% water). Water has a high surface tension (72.8 mN/m), which requires higher thermal energy to achieve the Rayleigh limit for droplet fission. This results in poor desolvation and low MS sensitivity.

  • In-Source Fragmentation: Strained oxetane rings are prone to in-source fragmentation (e.g., loss of formaldehyde)[3]. Low-resolution mass analyzers cannot reliably distinguish between isobaric matrix interferences and true fragment ions of the target scaffold.

Technology Comparison: HILIC-ESI-QTOF vs. RPLC-ESI-QqQ

By switching to HILIC-ESI-QTOF, we invert the chromatographic and ionization paradigms. HILIC utilizes a polar stationary phase (e.g., bare silica or amide) and a highly organic mobile phase (typically >80% Acetonitrile)[4].

  • Sensitivity via Fluid Dynamics: The high concentration of acetonitrile in the HILIC mobile phase drastically lowers the surface tension of the eluent entering the ESI source. This facilitates rapid droplet shrinkage and highly efficient ion evaporation, routinely yielding a 10- to 100-fold increase in ESI sensitivity compared to RPLC[4].

  • Structural Elucidation via HRMS: While a QqQ excels at targeted quantitation (MRM), a QTOF provides High-Resolution Accurate Mass (HRMS) with mass errors of <5 ppm. This is non-negotiable for structural validation, allowing us to assign exact elemental compositions to the intact molecule ([M+H]⁺ at m/z 216.1230) and its unique oxetane/azetidine ring-cleavage product ions[5].

Quantitative Performance Comparison
Performance MetricRPLC-ESI-QqQ (Standard)HILIC-ESI-QTOF (Optimized)Analytical Causality
Retention Factor ( k′ ) < 0.5 (Elutes in void)> 3.0 (Strong retention)Orthogonal partitioning mechanism; water acts as the strong eluting solvent in HILIC[2].
ESI Sensitivity Baseline (1x)15x to 40x IncreaseHigh organic mobile phase (>80% ACN) lowers surface tension, maximizing desolvation efficiency[4].
Mass Accuracy ~0.5 Da (Low Res)< 5 ppm (High Res)Time-of-Flight (TOF) analyzer allows exact mass determination of C₁₀H₁₈NO₄⁺[5].
Matrix Effects Severe Ion SuppressionMinimalAnalyte elutes well after unretained salts and phospholipids.
Primary Use Case Late-stage PK quantitationEarly-stage structural validationQTOF provides full-scan MS/MS spectra for structural elucidation without pre-tuning[5].

Mandatory Visualization: Workflow Logic

LCMS_Workflow Sample Ethyl 2-(3-(3-hydroxyazetidin-1-yl)oxetan-3-yl)acetate (Highly Polar Scaffold) LC_Choice Chromatographic Separation Sample->LC_Choice HILIC HILIC (High ACN) Optimal Retention & Desolvation LC_Choice->HILIC Preferred RPLC RPLC (High Aqueous) Poor Retention (Void Volume) LC_Choice->RPLC Sub-optimal MS_Choice1 Mass Spectrometry Validation HILIC->MS_Choice1 MS_Choice2 Mass Spectrometry Quantitation HILIC->MS_Choice2 QTOF ESI-QTOF MS High-Res Structural Validation (<5 ppm) MS_Choice1->QTOF QqQ ESI-QqQ MS Targeted MRM Quantitation MS_Choice2->QqQ

Workflow comparing HILIC and RPLC coupled with MS for polar scaffold validation.

Experimental Protocols: Self-Validating HILIC-QTOF Methodology

To ensure trustworthiness, the following protocol is designed as a self-validating system. It includes internal quality control gates to prevent false positives caused by sample solvent mismatch or mass drift.

Phase 1: Sample Preparation (The Solvent Mismatch Trap)

Crucial Causality: Injecting a highly aqueous sample into a HILIC column disrupts the water-enriched layer on the stationary phase, causing severe peak splitting and loss of retention[2].

  • Dilution: Dissolve the synthesized compound in 100% Acetonitrile (ACN).

  • Working Solution: Dilute to a final concentration of 1 µg/mL using a sample diluent of 90:10 ACN:Water.

  • Validation Gate 1: Always inject a blank (90:10 ACN:Water) prior to the sample to establish baseline noise and confirm the absence of carryover.

Phase 2: HILIC Chromatographic Separation
  • Column: Ethylene Bridged Hybrid (BEH) Amide column (2.1 x 100 mm, 1.7 µm).

  • Mobile Phase A: 10 mM Ammonium Formate in Water, adjusted to pH 3.0 with formic acid. (The acidic pH ensures the azetidine nitrogen is fully protonated, enhancing HILIC retention and ESI positive mode ionization).

  • Mobile Phase B: 100% Acetonitrile.

  • Gradient: Start at 95% B. Hold for 1 min. Decrease linearly to 60% B over 5 minutes. Re-equilibrate at 95% B for 4 minutes.

  • Flow Rate & Temp: 0.4 mL/min at 35 °C.

Phase 3: ESI-QTOF Structural Validation
  • Source Parameters: ESI Positive mode. Capillary voltage: 3.5 kV. Desolvation gas temperature: 350 °C.

  • Validation Gate 2 (Mass Calibration): Infuse a lock-mass solution (e.g., Leucine Enkephalin) continuously during the run to ensure real-time mass correction. The mass accuracy error must remain < 5 ppm[5].

  • Data Acquisition: Acquire full-scan MS data (m/z 50–1000) and data-dependent MS/MS (Auto-MS/MS) using collision energies ramping from 15 to 35 eV.

  • Data Interpretation:

    • Extract the exact mass of the protonated precursor: [M+H]⁺ = 216.1230 Da .

    • Confirm structural integrity by identifying the neutral loss of ethanol from the ester group (-46 Da) and the characteristic ring-opening fragmentation of the oxetane/azetidine core.

References

  • Hydrophilic Interaction Liquid Chromatography: What is HILIC? Sigma-Aldrich.
  • Retaining and Separating Polar Molecules – A Detailed Investigation of When to Use HILIC Versus a Reversed-Phase LC Column. LCMS.cz (Agilent Technologies).
  • Exploration of Oxetanes and Azetidines in Structure-Based Drug Design. ResearchGate.
  • Structural characterization of product ions by electrospray ionization and quadrupole time-of-flight mass spectrometry to support regulatory analysis of veterinary drug residues in foods. ResearchGate.

Sources

Validation

Pharmacokinetic Comparison of Azetidine Derivatives in Drug Discovery: A Technical Guide

As drug discovery increasingly moves away from planar, sp2-hybridized molecules toward more complex, 3D architectures—a paradigm shift often referred to as "escaping flatland"—the strategic selection of saturated heteroc...

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Author: BenchChem Technical Support Team. Date: March 2026

As drug discovery increasingly moves away from planar, sp2-hybridized molecules toward more complex, 3D architectures—a paradigm shift often referred to as "escaping flatland"—the strategic selection of saturated heterocycles has become critical. As a Senior Application Scientist, I frequently utilize scaffold morphing to overcome developability bottlenecks. Among the most effective tactics is replacing traditional six-membered (piperidine) or five-membered (pyrrolidine) rings with the four-membered azetidine ring.

This guide objectively compares the pharmacokinetic (PK) and physicochemical performance of azetidine derivatives against their larger homologues. By analyzing the causality between structural modifications and in vivo exposure, we provide a robust framework for implementing azetidines in your lead optimization campaigns.

The Rationale for Azetidine Scaffold Morphing

While piperidines and pyrrolidines are ubiquitous in approved drugs, their incorporation often increases lipophilicity and metabolic liability. Azetidines offer a rigid, compact framework that serves as a privileged bioisostere. Despite possessing a high inherent ring strain (~25.4 kcal/mol), azetidines frequently demonstrate superior resistance to cytochrome P450 (CYP) mediated oxidation compared to their larger counterparts, as highlighted in 1[1].

Mechanistic Drivers of PK Improvement
  • Attenuated Lipophilicity (LogD): Shrinking the ring size from six to four members reduces the carbon footprint, inherently lowering the lipophilicity. Causality: A lower LogD directly reduces the compound's affinity for the hydrophobic active sites of hepatic CYP450 enzymes, thereby decreasing intrinsic clearance (CLint).

  • Modulated Basicity (pKa): The geometric constraints of the azetidine ring alter the s-character of the nitrogen lone pair. While unsubstituted azetidine has a pKa of ~11.29, substituted azetidine scaffolds in drug design often exhibit lower basicity than corresponding piperidines[2]. Causality: Reduced basicity lowers the risk of phospholipidosis and modulates the Volume of Distribution (Vd), preventing the drug from being excessively sequestered in peripheral tissues.

  • Conformational Rigidity: Azetidines lock the molecule into a specific 3D conformation. Causality: This rigidity reduces the entropic penalty upon target binding[3], allowing the rest of the molecule to be optimized for PK without sacrificing pharmacodynamic potency.

Physicochemical & Pharmacokinetic Data Comparison

The following table summarizes the quantitative differences between azetidines and their alternatives, demonstrating why the four-membered ring is often the superior choice for mitigating clearance issues[1][2][4].

Physicochemical / PK PropertyAzetidine (4-membered)Pyrrolidine (5-membered)Piperidine (6-membered)Pharmacokinetic Impact
Ring Strain High (~25.4 kcal/mol)LowVery Low (Stable Chair)High strain increases 3D rigidity, lowering entropic binding penalties.
Lipophilicity (LogP) LowestModerateHighestLower LogP in azetidines reduces non-specific binding and CYP450 clearance.
Basicity (pKa) ~11.29 (Highly tunable)~11.27~11.22Modulating basicity alters Volume of Distribution (Vd) and mitigates hERG liability.
Metabolic Stability Often HighestModerateLowestAzetidines frequently resist CYP450 ring-opening better than larger rings.
Exit Vector Angle ~131°~104°~109°Alters target binding thermodynamics and spatial trajectory of substituents.

Note: Data reflects general trends observed in scaffold morphing campaigns (e.g., NAMPT inhibitors[5] and 5-HT2C agonists[4]). Specific values depend heavily on adjacent substitutions.

Experimental Methodology: Self-Validating PK Profiling

To objectively validate the PK improvements of an azetidine derivative, we employ a tiered experimental workflow. Every protocol below is designed as a self-validating system , ensuring that the data generated is artifact-free and mechanistically sound.

Protocol A: In Vitro Microsomal Stability Assay (HLM/MLM)

Objective: Determine intrinsic clearance (CLint) and half-life (t1/2) to predict hepatic metabolism.

  • Step 1: Preparation of Incubation Mixture. Combine 1 µM test compound with 0.5 mg/mL human or mouse liver microsomal protein in 100 mM potassium phosphate buffer (pH 7.4).

    • Causality: Utilizing a low substrate concentration (1 µM) ensures the reaction operates under linear, first-order kinetics ( [S]≪Km​ ), which is mathematically required to accurately calculate intrinsic clearance without saturating the enzymes.

  • Step 2: Thermal Equilibration. Pre-incubate the mixture at 37°C for 5 minutes.

    • Causality: CYP450 enzymes are highly temperature-sensitive. Pre-equilibration ensures the reaction proceeds at physiological rates immediately upon initiation, preventing lag-phase artifacts.

  • Step 3: Reaction Initiation (The Control Gateway). Split the samples. To the active group, add 1 mM NADPH regenerating system. To the negative control group, add buffer.

    • Causality: CYP450-mediated phase I oxidation is strictly dependent on NADPH as an electron donor. The negative control validates that any observed compound depletion is exclusively CYP-mediated, ruling out chemical instability or non-specific protein binding.

  • Step 4: Time-Course Quenching. At t = 0, 5, 15, 30, and 60 minutes, extract 50 µL aliquots and immediately mix with 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

    • Causality: Cold organic solvent instantly denatures the microsomal proteins, halting metabolism at precise intervals. The internal standard corrects for any volumetric losses, matrix suppression, or injection errors during LC-MS/MS, ensuring a self-validating quantitative readout.

  • Step 5: LC-MS/MS Analysis. Centrifuge at 4000 rpm for 15 mins to pellet proteins. Analyze the supernatant to calculate the log-linear depletion of the parent compound.

Protocol B: In Vivo Pharmacokinetic Profiling (Rodent Model)

Objective: Assess absolute bioavailability (F%), systemic clearance (Cl), and volume of distribution (Vd).

  • Step 1: Formulation Optimization. Formulate the azetidine and piperidine analogs in a co-solvent system (e.g., 5% DMSO, 10% Tween-80, 85% Saline) to achieve a clear solution.

    • Causality: Compounds must be fully dissolved. Suspensions in IV dosing will cause microembolisms, and in PO (oral) dosing, dissolution-limited absorption will artificially depress the bioavailability (F%) readout, masking the true metabolic stability.

  • Step 2: Crossover Dosing (IV and PO). Administer 1 mg/kg Intravenously (IV) and 5 mg/kg Per Os (PO) to fasted Sprague-Dawley rats (n=3 per route).

    • Causality: Parallel IV and PO groups are mandatory. IV data establishes the baseline systemic clearance and Vd, which are mathematically required to calculate the absolute oral bioavailability from the PO exposure area under the curve (AUC).

  • Step 3: Serial Blood Sampling. Collect blood via the jugular vein at 8 time points (from 5 min to 24 hours) into K2EDTA tubes.

    • Causality: Dense early sampling captures the Cmax​ and distribution phase ( α ), while late sampling accurately defines the terminal elimination half-life ( β ). K2EDTA prevents coagulation without causing the ion suppression in MS analysis typically seen with heparin.

  • Step 4: Non-Compartmental Analysis (NCA). Use PK software (e.g., Phoenix WinNonlin) to derive Cl, Vd, AUC, and t1/2.

Scaffold Morphing Workflow

The following diagram illustrates the logical progression of optimizing a piperidine/pyrrolidine hit into a highly stable azetidine lead candidate.

PK_Optimization_Workflow Start Hit Compound (Piperidine/Pyrrolidine Core) Morph Scaffold Morphing (Synthesize Azetidine Bioisostere) Start->Morph PhysChem Physicochemical Profiling (pKa, LogD, Solubility) Morph->PhysChem InVitro In Vitro Metabolic Stability (HLM/MLM Clearance) PhysChem->InVitro Fail High Clearance (Metabolite ID via LC-MS/MS) InVitro->Fail CLint > 50 µL/min/mg InVivo In Vivo PK Profiling (IV/PO in Rodent Models) InVitro->InVivo CLint < 15 µL/min/mg Fail->Morph Iterative Design InVivo->Morph Poor Exposure Success Lead Candidate (Improved t1/2, F%, Lower Vd) InVivo->Success F% > 30%

Workflow for optimizing pharmacokinetics via azetidine scaffold morphing.

Conclusion

Replacing traditional saturated heterocycles with azetidines is a powerful tactic in the medicinal chemist's toolkit. By understanding the causality between ring size, lipophilicity, and metabolic stability, researchers can rationally design azetidine bioisosteres that overcome clearance liabilities and achieve optimal in vivo exposure. The rigorous, self-validating protocols outlined above ensure that any observed PK improvements are genuine, driving more robust candidates toward clinical development.

References

  • Mitigating Heterocycle Metabolism in Drug Discovery Source: Journal of Medicinal Chemistry (ACS) URL:[Link]

  • 3-((Hetera)cyclobutyl)azetidines, “Stretched” Analogues of Piperidine, Piperazine, and Morpholine: Advanced Building Blocks for Drug Discovery Source: The Journal of Organic Chemistry (ACS) URL:[Link]

  • Scaffold Morphing Identifies 3-Pyridyl Azetidine Ureas as Inhibitors of Nicotinamide Phosphoribosyltransferase (NAMPT) Source: NIH / PMC URL:[Link]

  • Dual Strain-Release Cascade for Accessing sp3-Rich Azetidine-Bicyclopentane Frameworks Source: Journal of the American Chemical Society (ACS) URL:[Link]

Sources

Safety & Regulatory Compliance

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